2,6-Dimethoxy-4-formylphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAHFCPYLSJIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400740 | |
| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-34-6 | |
| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis pathway of 2,6-Dimethoxy-4-formylphenylboronic acid
An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly functionalized organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a formyl group for further derivatization, two ortho-methoxy groups that influence steric and electronic properties, and a boronic acid moiety for carbon-carbon bond formation, makes it a valuable synthon. Boronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures and other complex architectures.[1][2] The title compound serves as a key intermediate for synthesizing complex molecules, including potential pharmaceutical agents and functional materials.[3][4]
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, tailored for an audience of drug development professionals and research scientists.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond. This is a standard strategy for arylboronic acids, leading back to an organometallic intermediate and an aryl halide precursor.[1] The formyl and methoxy groups are considered as spectator functionalities that are carried through the synthesis. The most direct and reliable precursor is identified as 4-bromo-3,5-dimethoxybenzaldehyde, a commercially available starting material. The key transformation is a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthesis Pathway: Lithiation-Borylation of an Aryl Bromide
The most efficient and scalable synthesis of this compound proceeds via a three-step sequence from 4-bromo-3,5-dimethoxybenzaldehyde:
-
Halogen-Metal Exchange: Formation of an aryllithium intermediate.
-
Borylation: Electrophilic trapping of the organometallic species with a trialkyl borate.
-
Hydrolysis: Acidic work-up to yield the final boronic acid.
This method avoids the need for protecting the aldehyde, as the reaction is conducted at extremely low temperatures (-78 °C), which kinetically disfavors the nucleophilic attack of the organolithium reagent on the formyl group.
Caption: The lithiation-borylation synthesis pathway.
Causality and Experimental Rationale
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for rapid halogen-metal exchange at low temperatures. The use of tetrahydrofuran (THF) as a solvent is critical as it is aprotic and effectively solvates the lithium cation.
-
Cryogenic Conditions (-78 °C): Maintaining the reaction at -78 °C (a dry ice/acetone bath) is paramount. At this temperature, the rate of lithium-halogen exchange is significantly faster than the rate of nucleophilic addition of the generated aryllithium to the aldehyde of another molecule. This prevents the formation of dimeric alcohol impurities.
-
Borylation Agent: Triisopropyl borate, B(O-iPr)₃, is used as the boron electrophile. Its bulky isopropoxy groups help to minimize the formation of over-borylated species (ate complexes) and facilitate a clean reaction.
-
Acidic Hydrolysis: The work-up with aqueous acid (e.g., HCl) serves two purposes: it protonates any remaining organolithium species and hydrolyzes the initially formed boronate ester to the desired boronic acid.
Detailed Experimental Protocol
Materials:
-
4-Bromo-3,5-dimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to stir at -78 °C for another hour before gradually warming to room temperature overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the pH is approximately 1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: A Self-Validating Protocol
Formylphenylboronic acids can be challenging to purify via standard column chromatography due to their polarity and tendency to dehydrate on silica gel. A more effective method is an acid-base extraction, which selectively isolates the acidic product from neutral organic impurities.[5][6]
Purification Protocol:
-
Dissolve the crude product in diethyl ether.
-
Extract the ether solution with an aqueous base (e.g., 1 M NaOH) (3x). The boronic acid will deprotonate and move into the aqueous phase as the sodium boronate salt.
-
Wash the combined basic aqueous layers with diethyl ether or toluene to remove any remaining neutral impurities.[5]
-
Cool the aqueous layer to 0 °C and carefully re-acidify with 2 M HCl until the product precipitates out of the solution (pH ~2).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound as a white to off-white solid.
Caption: Workflow for the acid-base purification protocol.
Quantitative Data Summary
The described pathway typically affords the product in good yield and high purity after purification.
| Parameter | Typical Value | Method of Verification |
| Yield | 65-80% | Gravimetric analysis |
| Purity | >98% | HPLC, ¹H NMR Spectroscopy |
| Melting Point | Varies | Differential Scanning Calorimetry (DSC) |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[7][8] This reaction forms a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present on the title compound.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2,6-Dimethoxy-4-formylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxy-4-formylphenylboronic acid
Foreword: A Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound (CAS No. 1256355-34-6) emerges as a particularly valuable synthon. Its trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, an aldehyde group for diverse derivatization, and a sterically hindered, electron-rich aromatic core—offers a unique combination of reactivity and structural control. This guide provides a comprehensive exploration of its core physicochemical properties, analytical characterization, and application-focused insights, designed for researchers and developers aiming to leverage its full synthetic potential.
Section 1: Core Molecular Identity and Properties
Understanding the fundamental characteristics of a reagent is the bedrock of its effective application. This section details the identity, structure, and key physicochemical parameters of this compound.
Chemical Identity
-
Chemical Name: (4-Formyl-2,6-dimethoxyphenyl)boronic acid
Chemical Structure
The molecule's structure features a benzene ring substituted with a boronic acid group, a formyl (aldehyde) group at the para position, and two methoxy groups flanking the boronic acid at the ortho positions.
Caption: Structure of this compound.
Physicochemical Data Summary
The following table consolidates the key physical and chemical properties of the compound.
| Property | Value / Description | Rationale & Field Insights |
| Appearance | White to pale yellow crystalline powder. | Color variation is common in arylboronic acids and may depend on purity and the presence of trace amounts of the corresponding boroxine anhydride.[3][4] |
| Melting Point | Data not available. For context, the related 2,6-dimethoxyphenylboronic acid melts at 110-112 °C, while 4-formylphenylboronic acid melts at 237-242 °C.[5] | The melting point is expected to be relatively high due to hydrogen bonding in the crystal lattice, a characteristic feature of boronic acids. |
| Solubility | Slightly soluble in water; soluble in organic solvents such as THF, dioxane, and alcohols. Soluble in alkaline aqueous solutions (pH 8-11).[6] | The boronic acid group imparts slight aqueous solubility, which is enhanced under basic conditions due to the formation of the anionic boronate species. Its organic backbone ensures solubility in common organic solvents used for synthesis. |
| pKa | No experimental value available. Estimated to be ~8-9. | The typical pKa of phenylboronic acid is ~9.[7] The two electron-donating methoxy groups would slightly increase this value (decrease acidity), but the strong electron-withdrawing para-formyl group is expected to lower the pKa, making it a stronger Lewis acid than unsubstituted phenylboronic acid.[8] This acidity is crucial for its reactivity in forming boronate complexes. |
Stability, Storage, and Handling
Expertise & Experience: The stability of arylboronic acids is a critical, yet often overlooked, parameter that directly impacts reaction success and reproducibility. Two primary decomposition pathways are of concern:
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine. This process is accelerated by heat and can complicate characterization, as commercial boronic acids often exist as a mixture of the free acid and the boroxine.[9][10]
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is sensitive to pH and can be catalyzed by residual transition metals.[11][12]
Trustworthiness - Self-Validating Storage Protocol: To ensure the integrity of the reagent, the following storage protocol is recommended:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Temperature: For long-term storage, keep in a freezer at or below -20°C.[1]
-
Handling: Minimize exposure to atmospheric moisture and air. Handle in a well-ventilated area or fume hood.[13]
Section 2: Analytical Characterization Workflow
Rigorous analytical control is essential for validating the identity, purity, and stability of this compound. The following workflow outlines the standard analytical techniques employed.
Caption: Standard analytical workflow for the characterization of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation.
-
¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), singlets for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the two equivalent aromatic protons, and a broad, often exchangeable singlet for the B(OH)₂ protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (~192 ppm), aromatic carbons (including those attached to oxygen, boron, and the aldehyde), and the methoxy carbons (~56 ppm).
-
¹¹B NMR: Provides direct information about the boron atom, helping to distinguish between the trigonal boronic acid and the tetrahedral boronate ester or complex.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) is the method of choice.[9][14]
-
Expected Ions: In positive mode, the [M+H]⁺ ion is expected. In negative mode, the [M-H]⁻ ion may be observed. The analysis can be complicated by the in-source formation of the boroxine anhydride.[9][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. A robust reverse-phase method is crucial for separating the target compound from potential impurities, such as the protodeboronated analog (3,5-dimethoxybenzaldehyde).
Protocol: HPLC Method for Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent UPLC/HPLC system with a DAD/UV detector.
-
Column: A C18 stationary phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.[9][14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.
Section 3: Reactivity and Synthetic Applications
The utility of this compound stems from its role as a versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[7][16] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its organic group (the 2,6-dimethoxy-4-formylphenyl moiety) to the palladium center.
Authoritative Grounding: The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling or protodeboronation.[17][18] The steric hindrance from the two ortho-methoxy groups can influence the rate of transmetalation and may require the use of specialized ligands (e.g., SPhos) to achieve efficient coupling.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Trustworthiness: This protocol is a self-validating system, incorporating best practices for setting up and monitoring a typical cross-coupling reaction.
-
Inert Atmosphere: To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide partner (1.0 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst [e.g., Pd(PPh₃)₄, 2-5 mol%] and, if necessary, a ligand.[18]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a mixture of dioxane and water).[17]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2,6-DIMETHOXY-4-FORMYLBENZENEBORONIC ACID CAS#: 1256355-34-6 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. laballey.com [laballey.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
An In-depth Technical Guide to 2,6-Dimethoxy-4-formylphenylboronic Acid: Structural Analysis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-formylphenylboronic acid, a versatile trifunctional reagent with significant potential in organic synthesis and drug discovery. The guide delves into the structural analysis and characterization of this compound, offering insights into its synthesis, spectroscopic properties, and key applications. By examining the interplay of its methoxy, formyl, and boronic acid functionalities, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of this valuable building block.
Introduction: The Strategic Importance of Multifunctional Boronic Acids
Boronic acids have emerged as indispensable tools in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance make them ideal reagents for the construction of complex molecular architectures.[2] Among the vast family of boronic acids, those bearing multiple functional groups offer a higher degree of synthetic versatility, enabling intricate molecular designs in fewer steps.
This compound (CAS No. 1256355-34-6) is a prime example of such a multifunctional building block.[3] Its structure incorporates:
-
An arylboronic acid moiety, the cornerstone for Suzuki-Miyaura coupling.
-
A formyl group , a versatile handle for transformations such as reductive amination, oxidation to a carboxylic acid, and olefination reactions.
-
Two methoxy groups ortho to the boronic acid, which electronically and sterically influence the reactivity of the boronic acid and the aromatic ring.
This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide will provide a detailed exploration of its structural features, analytical characterization, and synthetic applications, with a particular focus on its relevance to drug discovery.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Experimental Protocol (Hypothetical):
-
Protection: 3,5-Dimethoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane. This protects the aldehyde from the strongly basic conditions of the subsequent step.
-
Lithiation: The protected aldehyde is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong lithium base, such as n-butyllithium, is added dropwise in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to direct the lithiation to the ortho position between the two methoxy groups.
-
Borylation: A trialkyl borate, typically triisopropyl borate, is added to the lithiated intermediate. The reaction is allowed to warm to room temperature.
-
Hydrolysis and Deprotection: The reaction mixture is quenched with an aqueous acid (e.g., hydrochloric acid). This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group to regenerate the formyl functionality.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure this compound.[5]
Structural Analysis and Characterization
A thorough structural characterization is paramount to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
Based on the analysis of structurally similar compounds such as 2,6-dimethoxyphenol and 4-formylphenylboronic acid, the following proton signals are anticipated for this compound in a suitable deuterated solvent (e.g., DMSO-d₆):[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.5 | Singlet | 2H | Aromatic protons (meta to -B(OH)₂) |
| ~3.8 | Singlet | 6H | Methoxy protons (-OCH₃) |
| ~8.0 (broad) | Singlet | 2H | Boronic acid protons (-B(OH)₂) |
¹³C NMR Spectroscopy (Predicted):
The predicted ¹³C NMR spectrum would exhibit the following key resonances:[6][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (-CHO) |
| ~160 | Aromatic carbons attached to methoxy groups |
| ~135 | Aromatic carbon attached to the formyl group |
| ~130 | Aromatic carbons meta to the boronic acid |
| ~110 | Aromatic carbon attached to the boronic acid (broad signal due to quadrupolar relaxation of boron) |
| ~56 | Methoxy carbons (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:[9][10]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~2950-2850 | C-H stretch | Methoxy and aromatic C-H |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250, ~1050 | C-O stretch | Methoxy groups |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₉H₁₁BO₅, Molecular Weight: 210.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.[11]
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a highly attractive building block in drug discovery and organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules.[12] The presence of the ortho-methoxy groups can influence the coupling reaction, potentially requiring optimized conditions.[13]
Generic Suzuki-Miyaura Protocol:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2.0 equivalents).[12]
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.[14]
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired biaryl product.
Medicinal Chemistry Applications
Substituted phenylboronic acids are valuable scaffolds in medicinal chemistry. The formyl group on this compound can be readily converted into other functionalities to generate libraries of compounds for biological screening.[15][16] For instance:
-
Reductive amination of the formyl group can introduce diverse amine substituents, a common strategy in the development of enzyme inhibitors and receptor ligands.
-
Oxidation of the formyl group to a carboxylic acid provides a handle for amide bond formation, a key linkage in many pharmaceuticals.
-
Wittig or Horner-Wadsworth-Emmons reactions can be used to introduce alkenyl moieties, expanding the structural diversity of the resulting molecules.
The boronic acid moiety itself can also be a pharmacophore, known to interact with serine proteases and other enzymes.[17]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a modifiable formyl group, and sterically and electronically influential methoxy groups provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its structural characteristics and reactivity is key to unlocking its full potential in the development of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. 4-Formylphenylboronic acid(87199-17-5) 1H NMR [m.chemicalbook.com]
- 8. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0309784) [np-mrd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 14. thno.org [thno.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
A Comprehensive Technical Guide to 2,6-Dimethoxy-4-formylphenylboronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the utility of boronic acids and their derivatives is undeniable.[1] These compounds have proven to be versatile building blocks, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3] Among the vast array of available boronic acids, those bearing multiple functional groups, such as 2,6-Dimethoxy-4-formylphenylboronic acid, offer a unique combination of reactivity and structural complexity, making them invaluable assets in the synthesis of biologically active molecules.[4] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Core Compound Identification
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in complex multi-step syntheses. While specific experimental data for this compound is not extensively documented in publicly available literature, data for structurally related compounds can provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 209.99 g/mol | [7] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in organic solvents like methanol, DMSO, and DMF | N/A |
| Stability | Store in a cool, dry place, away from oxidizing agents. Boronic acids can be sensitive to air and moisture. | [8] |
Spectral Data:
-
¹H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the aldehyde proton, and signals for the aromatic protons. The integration and chemical shifts of these signals would be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the aromatic ring, the methoxy groups, the formyl group, and the carbon atom attached to the boronic acid moiety.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.[9] A plausible synthetic route to this compound would start from a suitably protected 3,5-dimethoxybenzaldehyde derivative.
Conceptual Synthetic Workflow:
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-Formyl-2-methoxyphenyl)boronic acid | 1028479-47-1 [sigmaaldrich.com]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
A Technical Guide to the Solubility and Stability of 2,6-Dimethoxy-4-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,6-Dimethoxy-4-formylphenylboronic acid. While specific experimental data for this compound is not extensively published, this document leverages established principles of arylboronic acid chemistry to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to perform these critical assessments. The guide focuses on the causal relationships between solvent properties, environmental factors, and the inherent chemical nature of the boronic acid moiety. By following the methodologies outlined herein, researchers can generate reliable, in-house data to inform reaction optimization, formulation development, and long-term storage strategies.
Introduction: The Chemical Persona of this compound
This compound is a multifunctional aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the versatile reactivity of its two key functional groups: the boronic acid and the aldehyde. The boronic acid moiety makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1] The aldehyde group, conversely, opens avenues for reductive amination, Wittig reactions, and other nucleophilic additions.
The strategic placement of two methoxy groups ortho to the boronic acid introduces significant steric hindrance and electronic effects. These electron-donating groups can influence the Lewis acidity of the boron center and the overall stability of the molecule.[1][2] Understanding the interplay of these structural features with external factors like solvent, pH, and temperature is paramount for its effective and reproducible use. This guide will deconstruct the factors governing its solubility and stability, providing both the theoretical underpinnings and the practical workflows for its characterization.
Solubility Characterization: A Predictive and Practical Approach
The solubility of an active pharmaceutical ingredient (API) or key reagent is a critical parameter that influences everything from reaction kinetics to bioavailability.[3][4] For this compound, solubility will be dictated by the polarity of the solvent, its capacity for hydrogen bonding, and the potential for chemical interactions.
Theoretical Considerations for Solvent Selection
The molecule possesses both polar (boronic acid, aldehyde) and non-polar (phenyl ring) characteristics, suggesting a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups of the boronic acid. Phenylboronic acid itself has a reported aqueous solubility of 10 g/L at 20°C.[5] However, the increased organic character from the methoxy and formyl groups may modulate this. In basic aqueous media, the boronic acid will form the more soluble boronate salt.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are expected to be effective at solvating the molecule. Dimethyl sulfoxide (DMSO) is often used for creating stock solutions for high-throughput screening due to its strong solvating power.[3][7][8] Tetrahydrofuran (THF) and acetonitrile are common reaction solvents and are likely to be good choices.
-
Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): Solubility is expected to be limited in highly non-polar solvents like hexanes.[5] Solvents like dichloromethane and toluene may offer moderate solubility, driven by interactions with the aromatic ring.
Experimental Protocols for Solubility Determination
Two primary types of solubility measurements are relevant in a research and development context: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration stock solution (typically DMSO).[3][7][8][9][10] It is a high-throughput method that simulates conditions often found in early-stage drug discovery and reaction screening.[3][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3][4][11][12] This value is critical for formulation and process chemistry.[4][11]
Table 1: Predicted Solubility Profile and Recommended Test Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Testing |
|---|---|---|---|
| Polar Protic | Water (pH 3, 7, 9), Ethanol, Methanol, Isopropanol | Moderate to High | Relevant for purification, formulation, and reactions involving aqueous phases. pH dependence is critical. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Acetone | High | Common stock solvents and reaction media. Essential for understanding solution behavior in synthetic protocols. |
| Ethers | Diethyl Ether, 2-Methyl-THF, Dioxane | Moderate | Frequently used in extractions and as reaction solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Important for extractions and certain reaction types. |
| Aromatic | Toluene, Xylenes | Low to Moderate | Relevant for specific synthetic applications, such as azeotropic water removal. |
| Aliphatic | Hexanes, Heptane | Low | Useful for determining anti-solvents for precipitation and crystallization. |
Protocol 2.2.1: High-Throughput Kinetic Solubility Assay
This protocol is designed to rapidly assess the solubility of this compound in a panel of solvents.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[7][8]
-
Plate Preparation: In a 96-well microplate, add 198 µL of each test solvent to designated wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking.[3][7]
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen®).[3][10]
-
Quantification: Analyze the filtrate concentration using a validated HPLC-UV method.[3][13] The solubility is the measured concentration in the filtrate.
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for the high-throughput kinetic solubility assay.
Protocol 2.2.2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility and is considered the gold standard.[3][11][12]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4][11]
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration using a validated HPLC-UV method against a calibration curve.[4][12]
Stability Assessment: Uncovering Degradation Pathways
The stability of boronic acids is a critical concern, as they are susceptible to several degradation pathways that can consume the material and generate impurities.[14][15] For this compound, the primary stability concerns are protodeboronation, oxidation, and formation of the trimeric anhydride (boroxine). A systematic approach to stability testing involves forced degradation studies.[16][17][18][19][20]
Key Degradation Pathways
Diagram 2: Major Degradation Pathways of Arylboronic Acids
Caption: Primary degradation routes for arylboronic acids.
-
Protodeboronation: This is the formal replacement of the -B(OH)₂ group with a hydrogen atom.[1][14][21] This process can be catalyzed by acid or base and is often accelerated in aqueous media.[14][21][22] The electron-donating methoxy groups on the target molecule may increase its susceptibility to this pathway.[1]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols (Ar-OH).[15][23][24][25][26][27] This can be mediated by atmospheric oxygen, reactive oxygen species (ROS), or certain metal catalysts.[15][23][25][26]
-
Boroxine Formation: In the solid state or in anhydrous aprotic solvents, boronic acids can undergo reversible dehydration to form a six-membered cyclic trimer called a boroxine.[2][28][29][30][31] While this is not strictly degradation (the process is reversible upon addition of water), it alters the physical and chemical properties of the material and can impact reactivity.[2][28][29]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradants.[13][16][17][18][19][20][32][33][34][35] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization.[17]
Protocol 3.2.1: Comprehensive Forced Degradation Study
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1). Also, prepare samples of the solid material.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include a control sample stored at -20°C in the dark.
-
Time Points: Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) or until the target degradation is achieved.
-
Analysis:
-
Use a stability-indicating HPLC method (see Section 4.0) to quantify the parent compound and detect any degradation products.[13][32][33][34][35]
-
Calculate the percentage of parent compound remaining and the relative percentage of each new peak.
-
Use HPLC-MS to obtain mass information on the major degradation products to tentatively identify them (e.g., the mass corresponding to the protodeboronated or oxidized product).
-
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | Protodeboronation |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Protodeboronation, other base-labile reactions |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation to phenol |
| Thermal (Solution) | 60°C in the dark | General thermal degradation |
| Thermal (Solid) | 80°C in a stability oven | Solid-state degradation, boroxine formation |
| Photostability | ICH Q1B conditions (UV/Vis light) | Photolytic degradation |
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study.[13][32][33][34][35] The method must be able to resolve the parent compound from all process impurities and potential degradation products.[13][16][34]
Diagram 3: Stability-Indicating Method Development Workflow
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. aablocks.com [aablocks.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. onyxipca.com [onyxipca.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. cdn2.hubspot.net [cdn2.hubspot.net]
- 20. acdlabs.com [acdlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 25. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Boroxine - Wikipedia [en.wikipedia.org]
- 32. ijtsrd.com [ijtsrd.com]
- 33. scispace.com [scispace.com]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. ijppr.humanjournals.com [ijppr.humanjournals.com]
potential reactivity and chemical behavior of 2,6-Dimethoxy-4-formylphenylboronic acid
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction
This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure is distinguished by a phenylboronic acid core strategically substituted with two electron-donating methoxy groups ortho to the boronic acid moiety and an electron-withdrawing formyl (aldehyde) group at the para position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile reagent for constructing complex molecular architectures. The boronic acid group serves as a linchpin for transition metal-catalyzed cross-coupling reactions, while the formyl group provides a reactive handle for a plethora of subsequent chemical transformations. This guide offers an in-depth exploration of its chemical properties, reactivity, and practical applications for professionals in research and drug development.
| Chemical and Physical Properties | |
| IUPAC Name | (4-Formyl-2,6-dimethoxyphenyl)boronic acid |
| CAS Number | 1256355-34-6[1][2] |
| Molecular Formula | C₉H₁₁BO₅[1][2] |
| Molecular Weight | 209.99 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder |
| Purity | Typically ≥98% |
Stability, Storage, and Safety Considerations
As with many organoboron compounds, this compound requires careful handling to maintain its integrity.
-
Chemical Stability : The compound is generally stable under standard ambient conditions but is sensitive to moisture. Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or prolonged exposure to water. The presence of the ortho-methoxy groups may offer some steric protection to the boronic acid moiety.
-
Storage : To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration at 2-8 °C is recommended for long-term stability.
-
Safety : Safety data sheets indicate that this compound may cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.
Core Reactivity: A Multifunctional Synthetic Platform
The reactivity of this compound is governed by the interplay of its three key functional groups. The boronic acid facilitates carbon-carbon and carbon-heteroatom bond formation, while the aldehyde group opens avenues for derivatization. The methoxy groups exert significant electronic and steric influence on these transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and conjugated systems that are common motifs in pharmaceuticals.[3][4]
Mechanistic Rationale : In this reaction, this compound serves as the organoboron partner. The catalytic cycle typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
-
Causality of Reagent Choice :
-
Palladium Catalyst : Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently used. The choice depends on the reactivity of the coupling partners. The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base : A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArBF₃]⁻ with fluoride bases), which accelerates the transmetalation step.[4]
-
Solvent : A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous phase for the base is common, ensuring all components are sufficiently soluble.[5]
-
Steric Considerations : The two ortho-methoxy groups introduce significant steric bulk around the boronic acid. This can hinder the approach to the palladium center during transmetalation, potentially slowing the reaction compared to less substituted boronic acids. However, this steric effect can also be exploited to achieve selectivity in certain complex couplings.[6]
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 equiv.).
-
Reagent Addition : Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) followed by the solvent system (e.g., a 4:1 mixture of dioxane and water).[5]
-
Degassing : Subject the mixture to several cycles of vacuum and backfilling with inert gas to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification : Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. It serves as a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination, often with the advantage of being operable at room temperature and open to the air.[7][8]
Mechanistic Rationale : This reaction involves the oxidative coupling of the boronic acid with an N-H or O-H containing compound (e.g., amines, amides, alcohols, phenols).[8] The mechanism is complex but is believed to proceed through a Cu(II) or Cu(III) intermediate.[7] Atmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[8][9]
-
Causality of Reagent Choice :
-
Copper Catalyst : Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.[10]
-
Ligand/Base : A base, such as pyridine or triethylamine, is typically required. It can act as both a ligand to stabilize the copper center and a base to deprotonate the nucleophile and facilitate the reaction.[7]
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.
-
Additives : Molecular sieves are sometimes added to remove water, which can lead to undesired side reactions like protodeboronation or hydrolysis of the boronic acid.[9]
-
Experimental Protocol: Synthesis of an N-Aryl Amine via Chan-Lam Coupling
-
Setup : In a round-bottom flask open to the air, dissolve the amine or amide (1.0 equiv.) and this compound (1.5-2.0 equiv.) in a suitable solvent (e.g., DCM).
-
Reagent Addition : Add copper(II) acetate (1.0-2.0 equiv.) and a base such as pyridine (2.0-4.0 equiv.). If the reaction is moisture-sensitive, activated molecular sieves can be added.
-
Reaction : Stir the resulting suspension vigorously at room temperature. The reaction is often characterized by a color change from blue/green to brown. Monitor for completion by TLC or LC-MS (typically 12-48 hours).
-
Workup : Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper salts.
-
Purification : Wash the filtrate with aqueous NH₄Cl solution to remove residual copper, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Workflow Visualization: Chan-Lam Coupling
Caption: General workflow for a Chan-Lam C-N/C-O coupling reaction.
Reactions Involving the Formyl Group
The para-formyl group is a versatile functional handle that allows for extensive derivatization of the molecular scaffold after cross-coupling or as a standalone transformation.
-
Reduction to Benzyl Alcohol : The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents.
-
Causality : Sodium borohydride (NaBH₄) in methanol or ethanol is an ideal choice. It is a chemoselective reagent that will reduce the aldehyde without affecting the boronic acid, methoxy groups, or the aromatic ring. More powerful reducing agents like LiAlH₄ would not be compatible with the acidic protons of the boronic acid.
-
-
Oxidative Conversion to Carboxylic Acid : The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O). This transformation introduces a new functional group that can be used for amide bond formation or other carboxylate chemistry.
-
Reductive Amination : The formyl group can be converted into an amine via reductive amination. This involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.
Experimental Protocol: Reduction of the Formyl Group
-
Setup : Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.
-
Reduction : Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) portion-wise, controlling the effervescence.
-
Reaction : After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching & Workup : Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Acidify the mixture with 1N HCl to a pH of ~5-6.
-
Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography if necessary to yield (4-(hydroxymethyl)-2,6-dimethoxyphenyl)boronic acid.
Workflow Visualization: Aldehyde Reduction
References
- 1. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2,6-DIMETHOXY-4-FORMYLBENZENEBORONIC ACID CAS#: 1256355-34-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Dimethoxy-4-formylphenylboronic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethoxy-4-formylphenylboronic acid, a valuable and versatile building block in modern organic synthesis. Delving into its historical context, this document details the scientific groundwork that led to its emergence. A pivotal focus is placed on its synthetic methodologies, offering a detailed, step-by-step protocol for its preparation. Furthermore, this guide explores the compound's critical role in contemporary drug discovery and materials science, primarily through its application in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. This document is intended to serve as a crucial resource for researchers and professionals in the chemical and pharmaceutical sciences, providing both foundational knowledge and practical insights into the utility of this important reagent.
Introduction: The Advent of a Specialized Boronic Acid
The journey of this compound is rooted in the broader history of organoboron chemistry. Boronic acids were first synthesized in 1860 by Edward Frankland, laying the groundwork for a class of compounds that would become indispensable in synthetic chemistry. While the parent compound, phenylboronic acid, was first reported in 1880, it was the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, that catapulted boronic acids to the forefront of organic synthesis.[1] These reactions provide a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1]
The value of boronic acids lies in their unique combination of stability, functional group tolerance, and relatively low toxicity.[2] The introduction of substituents onto the phenyl ring of phenylboronic acid allows for the synthesis of a vast array of complex molecules with diverse applications. The formyl group, in particular, serves as a versatile synthetic handle, enabling further chemical transformations.
While the exact date of the first synthesis of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the field of specialized chemical reagents. The presence of two methoxy groups ortho to the boronic acid moiety introduces steric hindrance that can influence the reactivity and selectivity of the molecule in coupling reactions. This targeted design of boronic acids with specific electronic and steric properties is a hallmark of modern medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties.
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds through the borylation of a corresponding aryl halide. The most common precursor is 4-bromo-3,5-dimethoxybenzaldehyde. The general strategy involves the formation of an organometallic intermediate, either a Grignard reagent or an organolithium species, which is then quenched with a borate ester. Subsequent hydrolysis yields the desired boronic acid.
Synthetic Pathway
The reaction pathway can be visualized as a two-step process:
-
Formation of the Organometallic Intermediate: 4-bromo-3,5-dimethoxybenzaldehyde is reacted with a strong base, typically n-butyllithium, at low temperatures to facilitate a lithium-halogen exchange. This step is crucial for activating the aromatic ring for the subsequent borylation.
-
Borylation and Hydrolysis: The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a boronate ester intermediate, which upon acidic workup, hydrolyzes to yield this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Bromo-3,5-dimethoxybenzaldehyde | 31558-40-4 | 245.07 | 10.0 g | 0.0408 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 17.1 mL | 0.0428 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 10.7 mL | 0.0449 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL | - |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Solution: 4-Bromo-3,5-dimethoxybenzaldehyde (10.0 g, 0.0408 mol) is added to the flask, followed by 100 mL of anhydrous THF. The mixture is stirred until the solid dissolves completely.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (17.1 mL of a 2.5 M solution in hexanes, 0.0428 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (10.7 mL, 0.0449 mol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of 50 mL of 2 M hydrochloric acid. The mixture is stirred vigorously for 30 minutes.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Applications in Synthesis
This compound is a highly valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the construction of biaryl and styrenyl scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.
Suzuki-Miyaura Cross-Coupling
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric hindrance provided by the two ortho-methoxy groups in this compound can play a significant role in the stereochemical outcome of the reaction, particularly in the synthesis of atropisomeric biaryls. Atropisomers are stereoisomers arising from restricted rotation about a single bond, and their synthesis is of great interest in drug discovery as different atropisomers can exhibit distinct biological activities. The bulky nature of the 2,6-dimethoxyphenyl group can create a high rotational barrier in the resulting biaryl product, allowing for the potential isolation of stable atropisomers.[3]
Role in Drug Discovery and Medicinal Chemistry
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to rapidly and efficiently synthesize diverse libraries of biaryl compounds is crucial for structure-activity relationship (SAR) studies. This compound serves as a key building block in this context, allowing for the introduction of a substituted phenyl ring with a versatile formyl group. This aldehyde functionality can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, further expanding the chemical space that can be explored.
Boronic acids and their derivatives have been increasingly incorporated into drug discovery programs, with several boronic acid-containing drugs approved by the FDA.[2] These compounds can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The unique properties of the boronic acid moiety can enhance potency and improve pharmacokinetic profiles.[2]
Conclusion
This compound has established itself as a valuable and specialized reagent in the arsenal of the modern synthetic chemist. While its specific discovery is not as prominently chronicled as some foundational reagents, its utility is undeniable, stemming from the powerful combination of a sterically defined boronic acid and a synthetically versatile formyl group. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic protocol, and an exploration of its pivotal role in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and application of such tailored building blocks is essential for the advancement of their respective fields. As the demand for novel and sophisticated molecules continues to grow, the importance of this compound and its derivatives is set to increase, solidifying its place as a key enabler of chemical innovation.
References
- 1. 4-Bromo-3,5-dimethoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
A Theoretical and Computational Guide to 2,6-Dimethoxy-4-formylphenylboronic Acid: From Molecular Properties to Drug Discovery Potential
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 2,6-Dimethoxy-4-formylphenylboronic acid (CAS: 1256355-34-6). While experimental data on this specific molecule is limited, its structural motifs—a formylphenylboronic acid core with dimethoxy substitutions—position it as a compound of significant interest for applications in organic synthesis and medicinal chemistry. This document outlines detailed, step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations. These methodologies are presented to enable researchers to predict and analyze the molecule's electronic structure, reactivity, and potential as a building block for novel therapeutics. The causality behind each computational choice is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of substituted phenylboronic acids.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a class of organic compounds that have garnered substantial attention in synthetic and medicinal chemistry. Their utility stems from their unique chemical properties, including their role as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids are also recognized as bioisosteres of carboxylic acids and can act as mild Lewis acids, enabling interactions with biological targets.[2] The incorporation of a boronic acid moiety into drug candidates has led to the development of several FDA-approved therapeutics, such as the proteasome inhibitor bortezomib.[3][4]
This compound (Figure 1) is a multifunctional molecule featuring a boronic acid group for potential coupling reactions or biological interactions, a formyl group that serves as a reactive handle for further derivatization, and two methoxy groups that can influence the electronic properties and conformation of the phenyl ring. These features make it an intriguing candidate for the synthesis of complex organic molecules and the exploration of new chemical space in drug discovery.
| Property | Value | Source |
| CAS Number | 1256355-34-6 | [3][5][6] |
| Molecular Formula | C9H11BO5 | [2][5] |
| Molecular Weight | 210.0 g/mol | [5] |
Theoretical and Computational Methodologies
The following sections provide detailed protocols for in silico analysis of this compound. These methods allow for the prediction of molecular properties and interactions, guiding experimental design and hypothesis generation.
Density Functional Theory (DFT) Calculations: Unveiling Electronic Structure and Reactivity
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.[7][8][9]
To determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and reactivity descriptors of this compound.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Conformational Analysis:
-
Due to the rotational freedom of the methoxy and boronic acid groups, multiple low-energy conformers may exist.
-
Perform a conformational search to identify the most stable conformer(s). This can be achieved through systematic rotation of dihedral angles or using automated conformational search algorithms.
-
-
DFT Geometry Optimization:
-
For the lowest energy conformer(s), perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[10]
-
The choice of functional and basis set is crucial for accuracy. B3LYP is a hybrid functional that includes a portion of exact exchange from Hartree-Fock theory, improving the description of electronic effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to describe non-spherical electron distributions.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation also provide thermodynamic data, such as zero-point vibrational energy and thermal corrections.
-
-
Analysis of Electronic Properties:
-
From the optimized structure, calculate and analyze the following:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. This is crucial for understanding intermolecular interactions.
-
Mulliken Charges: These provide a quantitative measure of the partial atomic charges, offering insights into the polarity of bonds and the reactivity of different atoms.
-
-
The DFT calculations will yield a detailed understanding of the intrinsic properties of this compound. The optimized geometry will reveal the preferred conformation of the methoxy and boronic acid groups. The HOMO-LUMO gap will provide insights into its kinetic stability, while the MEP map will highlight the regions most likely to engage in intermolecular interactions, such as hydrogen bonding.
Figure 2: Workflow for DFT analysis of this compound.
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13][14]
To predict the binding mode and affinity of this compound and its derivatives with a relevant protein target. Given the known activity of other boronic acids, a suitable target could be a serine protease or a component of the proteasome.
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools or Chimera.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the starting point for the ligand.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina. This program will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most likely.
-
Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions involving the boronic acid group.
-
The docking results will provide a hypothesis for how this compound or its derivatives might bind to a specific biological target. The predicted binding affinity can be used to rank potential drug candidates, and the analysis of the binding pose can guide the design of new derivatives with improved potency and selectivity.
Figure 3: General workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics and Stability
MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and the stability of protein-ligand complexes.[5][6][15][16]
To assess the conformational flexibility of this compound in solution and to evaluate the stability of its complex with a target protein.
-
System Setup:
-
For the free ligand: Place the DFT-optimized structure of the molecule in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P for water).
-
For the protein-ligand complex: Use the best-ranked pose from the molecular docking study as the starting structure. Solvate the complex and add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign force field parameters to the ligand. For organic molecules, general force fields like GAFF (General Amber Force Field) are commonly used.
-
The protein will be described by a standard protein force field (e.g., AMBER, CHARMM).
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the solvent to relax around the solute and the system to reach a stable density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.
-
-
MD simulations will provide a dynamic picture of the behavior of this compound. For the free ligand, the simulation will reveal its preferred conformations in solution. For the protein-ligand complex, the simulation will assess the stability of the predicted binding pose from docking and provide insights into the key interactions that contribute to binding.
Applications in Drug Discovery
The structural features of this compound make it a valuable starting point for the design of novel therapeutic agents. The formyl group can be readily converted into other functional groups, allowing for the synthesis of a library of derivatives.[1] The boronic acid moiety can act as a warhead to target the active site of enzymes, particularly serine proteases. Furthermore, the dimethoxy substitution pattern can be modified to optimize pharmacokinetic properties, such as solubility and metabolic stability.
Potential therapeutic areas for derivatives of this molecule include:
-
Anticancer Agents: Targeting the proteasome, a key regulator of cell cycle progression and apoptosis.[2]
-
Anti-inflammatory Drugs: Inhibiting serine proteases involved in the inflammatory cascade.
-
Antiviral and Antibacterial Agents: The boronic acid moiety has been incorporated into compounds with activity against a range of pathogens.[3]
Conclusion
This compound is a molecule with significant untapped potential in organic synthesis and drug discovery. While specific experimental and computational studies on this compound are not yet prevalent in the literature, the theoretical and computational protocols outlined in this guide provide a robust framework for its investigation. By applying DFT, molecular docking, and MD simulations, researchers can gain valuable insights into its electronic properties, reactivity, and potential as a scaffold for the development of novel therapeutics. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, empowering scientists to explore the promising chemical space offered by this and related substituted phenylboronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Running Simple MD Simulations [corinwagen.github.io]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scribd.com [scribd.com]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
use of 2,6-Dimethoxy-4-formylphenylboronic acid in Suzuki-Miyaura coupling reactions
An In-Depth Guide to the Strategic Application of 2,6-Dimethoxy-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the use of this compound in Suzuki-Miyaura cross-coupling reactions. It delves into the mechanistic nuances dictated by the reagent's unique structure and provides robust, field-tested protocols for its successful implementation.
Introduction: The Strategic Value of a Multifunctional Reagent
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Within the vast arsenal of available boronic acids, This compound emerges as a reagent of significant strategic importance. Its value lies in the convergence of three key structural features:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center for the palladium-catalyzed coupling.
-
Dual ortho-Methoxy Groups (-OCH₃): These electron-donating groups introduce significant steric hindrance, which profoundly influences catalyst and ligand selection. This steric bulk is instrumental in creating atropisomeric systems and other sterically congested molecules.[4]
-
A para-Formyl Group (-CHO): A versatile synthetic handle that allows for a wide array of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.
This unique combination allows for the direct synthesis of complex, tetra-ortho-substituted biaryl aldehydes, which are high-value intermediates that would otherwise require multi-step synthetic sequences.
Mechanistic Considerations and Strategic Protocol Design
Successful implementation of this compound requires a nuanced understanding of how its structure impacts the canonical Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[1]
The Challenge of Steric Hindrance
The primary challenge in using this compound is the severe steric bulk from the two ortho-methoxy groups. This congestion can significantly hinder the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4][6]
Causality Behind Experimental Choices:
-
Catalyst & Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often fail with such demanding substrates. Success hinges on using catalyst systems specifically designed to overcome steric hindrance. Bulky, electron-rich monophosphine ligands, known as Buchwald ligands, are essential. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) are particularly effective as their structure promotes both the oxidative addition and the challenging transmetalation step.[7] Using pre-formed palladium precatalysts (e.g., SPhos G3) is highly recommended as they generate the active Pd(0) species more reliably and improve reaction reproducibility.[8]
-
Base and Solvent System: A strong, non-nucleophilic base is often required to drive the formation of the boronate complex and facilitate the reaction. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. The solvent system must effectively dissolve both the organic substrates and the inorganic base. A mixture of an ethereal solvent like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) with water is standard.
Application Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl Aldehyde
This protocol details a reliable method for the coupling of this compound with 2-bromo-1,3-dimethylbenzene, a sterically hindered aryl halide.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| 2-Bromo-1,3-dimethylbenzene | 608-28-6 | 185.06 | 1.0 equiv. | 1.0 | 185 mg |
| This compound | 410499-49-9 | 210.00 | 1.2 equiv. | 1.2 | 252 mg |
| SPhos Pd G3 Precatalyst | 1445085-87-9 | 780.34 | 2 mol % | 0.02 | 15.6 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 equiv. | 3.0 | 415 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | - | - | - | 4.0 mL |
| Degassed Deionized Water | 7732-18-5 | - | - | - | 1.0 mL |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup and Inerting:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol), this compound (252 mg, 1.2 mmol), SPhos Pd G3 precatalyst (15.6 mg, 0.02 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL). The solvents should be degassed beforehand by sparging with argon for 20-30 minutes.
-
The mixture will appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
-
Aqueous Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure product as a white or off-white solid.
-
Expected Results and Troubleshooting
Typical Reaction Outcomes
The described protocol is robust for a variety of aryl and heteroaryl halides. Below are representative results.
| Aryl Halide Partner | Product: 2',6'-Dimethyl-2,6-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | Typical Yield |
| 2-Bromo-1,3-dimethylbenzene | 85 - 95% | |
| 4-Bromoanisole | 2,6,4'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde | 88 - 96% |
| 3-Bromopyridine | 2,6-Dimethoxy-4-(pyridin-3-yl)benzaldehyde | 75 - 85% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient base strength or solubility. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst. 2. Switch to a stronger base like K₃PO₄. Ensure vigorous stirring. 3. Increase temperature to 100-110 °C (if using a high-boiling solvent). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions. 2. The catalytic cycle is too slow, allowing for side reactions. | 1. Use the boronic acid as the limiting reagent if possible. 2. Increase catalyst loading to 3-5 mol %. Ensure the ligand is appropriate for the coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve the degassing procedure for solvents and ensure a robust inert gas seal on the reaction vessel. |
| Aldehyde Degradation | The aldehyde is sensitive to very strong bases or high temperatures over prolonged periods. | Use the mildest effective base (e.g., K₂CO₃). Minimize reaction time once the starting material is consumed. |
Conclusion
This compound is a powerful and enabling reagent for the synthesis of sterically congested biaryl aldehydes. While its inherent steric bulk presents a mechanistic challenge, this can be reliably overcome through the strategic selection of modern palladium precatalysts, bulky phosphine ligands, and optimized reaction conditions. The protocols and insights provided herein offer a validated framework for leveraging this reagent's full potential, empowering chemists to streamline the synthesis of complex molecules crucial for advancements in medicine and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. books.rsc.org [books.rsc.org]
detailed experimental protocol for using 2,6-Dimethoxy-4-formylphenylboronic acid
An Application Guide for Researchers
Harnessing 2,6-Dimethoxy-4-formylphenylboronic Acid in Advanced Synthesis
Abstract
This compound is a trifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a boronic acid moiety ortho-flanked by two methoxy groups and para to a formyl group, offers a powerful platform for constructing complex molecular scaffolds. The electron-donating methoxy groups modulate the reactivity of the boronic acid, while the formyl group provides a versatile handle for subsequent transformations. This guide provides an in-depth examination of the compound's properties, detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its strategic use in the synthesis of biologically active molecules, such as combretastatin analogues, potent tubulin polymerization inhibitors.[1][2][3]
Introduction: A Versatile Synthetic Building Block
Phenylboronic acids are foundational reagents in synthetic chemistry, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[4][5][6] this compound (1 ) emerges as a particularly valuable derivative.
-
The Boronic Acid Group: Serves as the key functional group for palladium-catalyzed cross-coupling reactions.
-
Ortho-Dimethoxy Substitution: The two methoxy groups exert a strong positive inductive and mesomeric effect, influencing the electronic properties of the phenyl ring and the reactivity of the boronic acid. They also provide steric hindrance that can be exploited for controlling regioselectivity in certain reactions.
-
Para-Formyl Group: The aldehyde functionality is a versatile synthetic handle. It can participate in a wide range of transformations, including reductive amination, Wittig reactions, and oxidations to a carboxylic acid, allowing for late-stage diversification of the molecular scaffold.
This combination makes compound 1 an ideal building block for constructing biaryl structures, a common motif in pharmaceuticals and advanced materials.[7][8] Its most notable application lies in the synthesis of analogues of Combretastatin A-4, a natural product with potent anti-cancer properties due to its ability to inhibit tubulin polymerization.[1][9][10]
Physicochemical Properties and Handling
Proper storage and handling are critical to ensure the integrity and reactivity of the reagent. Boronic acids can be susceptible to dehydration to form boroxines and protodeboronation under certain conditions.
| Property | Value | Source |
| CAS Number | 1256355-34-6 | [11][12][13] |
| Molecular Formula | C₉H₁₁BO₅ | [11][14] |
| Molecular Weight | 209.99 g/mol | [11][14] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen). | [11][14] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and moisture. | [1] |
Safety & Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) from the supplier for complete hazard information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.
General Mechanism
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center as the final biaryl product, regenerating the active Pd(0) catalyst.[5]
Detailed Protocol: General Synthesis of a Biaryl Aldehyde
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Experimental Workflow Overview
Figure 2: Standard workflow for a Suzuki-Miyaura coupling experiment.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 209.99 | 210 mg | 1.0 mmol | 1.0 |
| Aryl Bromide (Ar-Br) | - | - | 1.05 mmol | 1.05 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (210 mg, 1.0 mmol), the aryl bromide (1.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Scientist's Note: Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or degradation. K₂CO₃ is a common, cost-effective base sufficient for many Suzuki couplings.[15]
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to deoxygenate the system.
-
Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions. This degassing step is critical for reproducibility and high yields.
-
-
Solvent Addition: Using a syringe, add the solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL) to the flask.
-
Scientist's Note: A biphasic solvent system is often used. Toluene dissolves the organic components, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility.[15]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Application in Drug Discovery: Synthesis of Combretastatin Analogues
A key application of this reagent is in the synthesis of boronic acid bioisosteres of Combretastatin A-4 (CA-4), a potent anti-cancer agent.[1] Replacing a substituted phenyl ring of CA-4 with a boronic acid-containing ring can improve physicochemical properties like water solubility while retaining or even enhancing biological activity.[1]
Figure 3: Synthetic strategy for a combretastatin precursor using Suzuki coupling.
This strategy leverages the Suzuki-Miyaura protocol described in Section 3.2. The resulting biaryl aldehyde can then be further modified, for example, via a Wittig reaction to install the characteristic stilbene bridge of the combretastatin family or used directly in biological assays.[2] Boronic acid analogues of CA-4 have shown potent inhibition of tubulin polymerization with low-nanomolar IC₅₀ values in various cancer cell lines.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough deoxygenation; use a fresh bottle of catalyst or a different precatalyst.2. Switch to a stronger base like CsF or K₃PO₄.3. Increase the temperature (check solvent boiling point). |
| Significant Protodeboronation | 1. Presence of protic sources (water, acidic impurities).2. Reaction run for too long or at too high a temperature. | 1. Use anhydrous solvents and base.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower temperature. |
| Formation of Homocoupled Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure.2. Decrease catalyst loading or switch to a different ligand/catalyst system. |
| Aldehyde Degradation | 1. Base is too strong or nucleophilic.2. Reaction temperature is too high. | 1. Use a milder, non-nucleophilic base (e.g., K₂CO₃, CsF). Avoid bases like NaOH or KOH.2. Perform the reaction at the lowest effective temperature. |
Conclusion
This compound is a high-value, versatile reagent for synthetic and medicinal chemists. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, providing efficient access to complex biaryl aldehydes. These products serve as critical intermediates in the synthesis of pharmacologically relevant molecules, most notably as potent anti-cancer agents in the combretastatin family. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their discovery and development programs.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 12. This compound, CasNo.1256355-34-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. axel.as-1.co.jp [axel.as-1.co.jp]
- 15. organic-synthesis.com [organic-synthesis.com]
The Synthetic Versatility of 2,6-Dimethoxy-4-formylphenylboronic Acid: A Guide for Organic Chemists
Abstract
This application note provides a comprehensive overview of the synthetic applications of 2,6-dimethoxy-4-formylphenylboronic acid, a versatile trifunctional reagent. We delve into its pivotal role in modern organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions and its utility as a cornerstone building block for complex molecular architectures. This guide offers detailed experimental protocols, mechanistic insights, and data-driven discussions to empower researchers, scientists, and drug development professionals in leveraging the unique reactivity of this compound.
Introduction: Unveiling a Multifaceted Reagent
This compound is a powerful tool in the synthetic chemist's arsenal. Its unique structure, featuring a boronic acid moiety flanked by two ortho-methoxy groups and a para-formyl group, bestows upon it a distinct reactivity profile. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1][2][3][4] The electron-donating methoxy groups can influence the electronic properties of the aromatic ring and may play a role in directing reaction selectivity through chelation effects.[5][6][7] Simultaneously, the formyl group provides a reactive site for a plethora of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and oxidations. This trifunctionality allows for the streamlined synthesis of complex molecules from a single, readily accessible starting material.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3] this compound is an excellent coupling partner in these reactions, offering a reliable method for introducing a substituted phenyl ring into a target molecule.
Mechanistic Considerations: The Role of Ortho-Methoxy Groups
The presence of two ortho-methoxy groups is not merely a structural feature; it plays a significant role in the reactivity and selectivity of the Suzuki-Miyaura coupling. These electron-donating groups increase the electron density on the boronic acid-bearing carbon, which can facilitate the crucial transmetalation step in the catalytic cycle. Furthermore, the oxygen atoms of the methoxy groups can coordinate to the palladium center in the transition state, a phenomenon known as a beneficial chelation effect.[5][6][7] This chelation can influence the geometry of the palladium complex, potentially impacting the atropisomeric distribution in the synthesis of axially chiral biaryls.[5][6][7]
Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps.
Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-92 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.
A Versatile Building Block in Multi-Step Synthesis
The true synthetic power of this compound is realized in its application as a trifunctional building block. The formyl group provides a gateway for further molecular elaboration, enabling the synthesis of a diverse array of complex structures.
Synthesis of Bioactive Molecules
This boronic acid derivative has been employed in the synthesis of various biologically active compounds. For instance, it can serve as a key intermediate in the construction of scaffolds for potential P-glycoprotein (P-gp) inhibitors.[8][9][10][11][12] P-gp is a transmembrane protein responsible for multidrug resistance in cancer cells, and its inhibition is a significant goal in cancer therapy.[8][9][10][11][12]
The following workflow illustrates a general strategy for synthesizing a potential bioactive molecule using this compound.
Figure 2. Synthetic workflow for a bioactive molecule.
Protocol: Reductive Amination of the Biaryl Aldehyde Intermediate
This protocol details the conversion of the formyl group of the Suzuki coupling product into a secondary or tertiary amine, a common functional group in many pharmaceuticals.
Materials:
-
Biaryl aldehyde intermediate from the Suzuki coupling
-
Primary or secondary amine
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the biaryl aldehyde (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the amine (1.0-1.2 equiv) and a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.2-1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| NaBH(OAc)₃ | DCM | 0 to rt | 80-95 |
| NaBH₃CN | MeOH | rt | 75-90 |
Table 2. Common Conditions for Reductive Amination.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its trifunctional nature allows for the efficient construction of complex molecular architectures through a combination of robust cross-coupling chemistry and a wide array of subsequent functional group transformations. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for chemists seeking to exploit the full synthetic potential of this powerful building block in their research and development endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The Suzuki-Miyaura coupling, in particular, has gained widespread adoption due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3][4] This guide focuses on a specific, highly functionalized building block: 2,6-Dimethoxy-4-formylphenylboronic acid .
The unique substitution pattern of this boronic acid—two ortho-methoxy groups and a para-formyl group—imparts distinct reactivity and offers significant advantages in the synthesis of complex biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6] The electron-donating methoxy groups can influence the electronic properties of the palladium catalyst and may participate in chelation, potentially affecting reaction rates and selectivity.[7][8] The formyl group, a versatile synthetic handle, allows for subsequent transformations, making this reagent a valuable intermediate in multi-step syntheses.[9]
This document provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate in the presence of a base.[10] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[11][13]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[14]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.[11][12]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Substituents on this compound
The substituents on the boronic acid play a critical role in its reactivity:
-
Ortho-Methoxy Groups: These electron-donating groups can increase the electron density on the palladium center during the catalytic cycle. Furthermore, the oxygen atoms can act as ligands, potentially coordinating with the palladium and influencing the geometry and stability of reaction intermediates.[7][8] This chelation effect can impact the atropisomeric distribution in the synthesis of axially chiral biaryls.[7]
-
Para-Formyl Group: This electron-withdrawing group can affect the electronic properties of the aromatic ring. More importantly, it serves as a valuable functional group for post-coupling modifications, such as conversion to alcohols, amines, or carboxylic acids, or for use in condensation reactions.[9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner and desired product.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
| Reagent/Material | Supplier | Purity |
| This compound | Commercially Available | ≥98% |
| Aryl Bromide | Commercially Available | Varies |
| Palladium(II) acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade |
| Tricyclohexylphosphine (PCy₃) | Commercially Available | ≥97% |
| Potassium Phosphate (K₃PO₄) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Deionized |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equivalents) and tricyclohexylphosphine (0.04 equivalents) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by additional anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a general Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[15][16]
Materials:
| Reagent/Material | Supplier | Purity |
| This compound | Commercially Available | ≥98% |
| Aryl Halide (Cl, Br, or I) | Commercially Available | Varies |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercially Available | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Water | Deionized |
Procedure:
-
In a microwave reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Add a mixture of DMF and water (typically a 10:1 ratio).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor solvent choice, low reaction temperature. | Use a fresh catalyst, ensure the base is anhydrous, try a different solvent system (e.g., toluene/water), increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precursor without complete reduction to Pd(0). | Thoroughly degas the reaction mixture, use a Pd(0) catalyst directly or ensure complete pre-catalyst reduction.[13] |
| Protodeborylation | Presence of excess water or protic solvents, prolonged reaction times. | Use anhydrous solvents, minimize water content, consider using a boronic ester for increased stability.[13] |
| Difficulty in Purification | Similar polarity of product and starting materials or byproducts. | Optimize the mobile phase for column chromatography, consider recrystallization. |
Applications in Drug Discovery and Development
The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5][17] The ability to rapidly synthesize diverse libraries of biaryl compounds is crucial for structure-activity relationship (SAR) studies. This compound is a valuable building block in this context, as it allows for the introduction of a key functionality that can be further elaborated to modulate the pharmacological properties of the target molecules. For example, the formyl group can be a precursor for the synthesis of Schiff bases, which are important ligands in coordination chemistry and have shown a range of biological activities.[1]
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex biaryl compounds via palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers both electronic and steric advantages, while the formyl group provides a convenient handle for further synthetic transformations. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction: The Strategic Advantage of 2,6-Dimethoxy-4-formylphenylboronic Acid in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Heterocyclic compounds are integral to a vast array of pharmaceuticals and functional materials.[1] The strategic selection of building blocks is paramount for the efficient and diverse synthesis of these complex molecules. Among the repertoire of versatile reagents, this compound emerges as a uniquely valuable synthon.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel heterocyclic compounds. The presence of three distinct functional groups—the boronic acid, the formyl group, and the sterically encumbering ortho-methoxy groups—offers a rich platform for a variety of synthetic transformations. The boronic acid moiety is a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of partners.[1][2] The aldehyde functionality serves as a versatile handle for condensation reactions, imine formation, and participation in multicomponent reactions to construct diverse heterocyclic rings. Furthermore, the 2,6-dimethoxy substitution pattern imparts specific steric and electronic properties that can influence reaction selectivity and the conformational preferences of the resulting products.
This guide will explore key synthetic strategies, provide detailed, validated protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of this multifaceted building block.
PART 1: Synthesis of Substituted Quinolines via Multicomponent Reactions
The quinoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex quinoline derivatives in a single synthetic operation.[4] The aldehyde functionality of this compound makes it an ideal component for such transformations.
Scientific Principle: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] This reaction can be adapted into a multicomponent format where the α,β-unsaturated carbonyl is generated in situ from two carbonyl compounds. In the context of our target starting material, this compound can react with an aniline and a compound bearing an active methylene group (e.g., a ketone) under acidic conditions to yield highly substituted quinolines.
The general mechanism involves the initial formation of an α,β-unsaturated aldehyde or ketone through an aldol condensation, followed by a conjugate addition of the aniline. Subsequent cyclization and oxidation lead to the aromatic quinoline core.[5]
Experimental Protocol: Three-Component Synthesis of a 2,4-Disubstituted Quinoline Derivative
This protocol outlines a general procedure for the synthesis of a quinoline derivative using this compound, a substituted aniline, and a ketone.
Materials:
-
This compound
-
Substituted Aniline (e.g., p-toluidine)
-
Ketone with α-hydrogens (e.g., Acetophenone)
-
Lewis Acid Catalyst (e.g., Tin(IV) chloride, Scandium(III) triflate) or Brønsted Acid (e.g., p-toluenesulfonic acid)[5]
-
Solvent (e.g., Ethanol, Toluene)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the substituted aniline (1.1 eq.), and the ketone (1.2 eq.) in the chosen solvent (e.g., ethanol).
-
Carefully add the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation:
| Entry | Aniline | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | p-Toluidine | Acetophenone | p-TsOH | Ethanol | 12 | [Typical yields for this type of reaction can range from 40-70%, but would need to be experimentally determined for this specific combination] |
| 2 | Anisidine | Propiophenone | Sc(OTf)₃ | Toluene | 10 | [Yield to be determined experimentally] |
Note: The boronic acid functionality may undergo dehydration or trimerization under acidic conditions. It is advisable to monitor the reaction for potential side products.
Visualization of the Workflow:
Caption: Workflow for the Doebner-von Miller synthesis of quinolines.
PART 2: Synthesis of Benzofuran Derivatives via Suzuki-Miyaura Cross-Coupling
The benzofuran motif is prevalent in a multitude of natural products and pharmacologically active compounds.[7] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic systems.[1][2] The boronic acid functionality of this compound makes it an excellent coupling partner for the synthesis of benzofuran derivatives.
Scientific Principle: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[1] The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
For the synthesis of benzofurans, a common strategy involves the coupling of our boronic acid with a suitably functionalized halo-phenol derivative, which can then undergo subsequent intramolecular cyclization to form the benzofuran ring. Alternatively, direct coupling with a halo-benzofuran can be employed to introduce the 2,6-dimethoxy-4-formylphenyl moiety onto a pre-existing benzofuran core.
Experimental Protocol: Suzuki-Miyaura Coupling with a Halogenated Benzofuran
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a bromo-benzofuran derivative.
Materials:
-
This compound
-
Substituted Bromo-benzofuran (e.g., 5-bromo-2-methylbenzofuran)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert Gas (Nitrogen or Argon)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a Schlenk flask, add the bromo-benzofuran (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., 3-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation:
| Entry | Halo-benzofuran | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylbenzofuran | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | [Typical yields for Suzuki couplings are often high, >80%, but need experimental verification] |
| 2 | 3-Iodo-benzofuran | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | [Yield to be determined experimentally] |
Visualization of the Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound stands out as a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. The orthogonal reactivity of its formyl and boronic acid functionalities, modulated by the steric and electronic influence of the dimethoxy substituents, provides chemists with a powerful tool for constructing molecular diversity. The protocols detailed herein for the synthesis of quinoline and benzofuran derivatives serve as a foundation for further exploration.
Future applications could involve leveraging the formyl group in other multicomponent reactions, such as the Petasis or Ugi reactions, or employing the boronic acid in other cross-coupling methodologies like the Chan-Lam or Heck reactions. The inherent chirality that can arise from reactions at the formyl group, combined with the atropisomerism that might be induced by the sterically demanding 2,6-disubstitution, opens avenues for the asymmetric synthesis of complex heterocyclic targets. As the demand for novel bioactive molecules continues to grow, the strategic application of multifunctional synthons like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethoxy-4-formylphenylboronic Acid in Materials Science and Polymer Chemistry
Introduction: A Multifunctional Building Block for Advanced Materials
In the landscape of materials science and polymer chemistry, precision at the molecular level is paramount to designing materials with tailored functionalities. 2,6-Dimethoxy-4-formylphenylboronic acid, a seemingly unassuming aromatic compound, emerges as a strategic monomer for the synthesis of sophisticated polymeric architectures. Its unique trifunctional nature—a reactive boronic acid group, an aldehyde moiety, and electron-donating methoxy groups—offers a versatile platform for creating materials with tunable electronic, optical, and structural properties.
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust and widely utilized method for forming carbon-carbon bonds. This reaction's tolerance to a wide array of functional groups makes it an ideal choice for polymerization processes.[1][2] The aldehyde functionality provides a reactive handle for post-synthetic modification or for the formation of dynamic covalent bonds, such as imines, which are central to the synthesis of Covalent Organic Frameworks (COFs).[3][4] Furthermore, the two methoxy groups ortho to the boronic acid sterically influence the polymerization, potentially leading to polymers with specific conformations, and electronically modulate the properties of the resulting conjugated system. This combination of features makes this compound a valuable tool for researchers aiming to develop novel functional materials.
These application notes will provide an in-depth guide to the utilization of this compound in the synthesis of a porous organic polymer (POP), a class of materials with significant potential in catalysis, gas storage, and separation.[5][6]
Application I: Synthesis of a Conjugated Microporous Polymer via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of conjugated polymers.[7] In this application, this compound can be copolymerized with a suitable multi-halogenated aromatic compound to generate a porous, three-dimensional network. The resulting polymer will possess a high surface area, intrinsic porosity, and a framework decorated with aldehyde and methoxy functional groups, which can influence its material properties and provide sites for further chemical modification.
Causality of Experimental Choices:
-
Monomer Selection: this compound is chosen for its ability to act as a multifunctional building block. The boronic acid is the key reactive site for the Suzuki coupling. The aldehyde group is retained in the polymer backbone, offering a site for post-synthetic modification. The methoxy groups enhance the solubility of the monomer and the growing polymer chains in the reaction solvent and can influence the electronic properties of the final material.
-
Co-monomer: A multi-halogenated comonomer, such as 1,3,5-tribromobenzene, is used to create a rigid, cross-linked network structure, which is essential for the formation of a porous material with a high surface area.
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is employed due to its high efficiency and functional group tolerance in Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent System: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic monomers and the inorganic base.[1][2]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a porous organic polymer.
Detailed Protocol: Synthesis of a Porous Organic Polymer
Materials and Reagents:
-
This compound (CAS 1256355-34-6)
-
1,3,5-Tribromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (deionized and degassed)
-
Methanol
-
Chloroform
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.5 mmol), 1,3,5-tribromobenzene (1.0 mmol), and toluene (50 mL).
-
In a separate beaker, prepare a solution of potassium carbonate (6.0 mmol) in deionized water (20 mL) and degas it by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction flask.
-
Degas the entire reaction mixture by bubbling with nitrogen or argon for 30 minutes while stirring.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
A solid precipitate should start to form as the polymerization proceeds.
-
Continue the reaction for 48 hours to ensure the formation of a high molecular weight, cross-linked polymer network.
-
-
Work-up and Purification:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Collect the solid polymer by vacuum filtration.
-
Wash the collected solid extensively with water (3 x 50 mL), methanol (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, oligomers, and the palladium catalyst.
-
Dry the purified polymer in a vacuum oven at 80 °C overnight.
-
Self-Validation:
-
The successful formation of the polymer is indicated by the appearance of an insoluble solid during the reaction.
-
The purity of the polymer can be assessed by the absence of monomer signals in ¹H NMR spectroscopy of a digested sample (if soluble in a suitable solvent) or by elemental analysis.
-
The porous nature of the material can be confirmed by Brunauer-Emmett-Teller (BET) surface area analysis.
Expected Properties and Potential Applications
The resulting porous organic polymer is expected to exhibit the following properties:
| Property | Expected Outcome | Significance |
| Porosity & Surface Area | High BET surface area (typically > 500 m²/g) | Essential for applications in gas storage (e.g., CO₂, H₂), separation, and heterogeneous catalysis, as it provides a large number of accessible sites. |
| Thermal Stability | Stable up to 300-400 °C in an inert atmosphere | A high thermal stability is crucial for applications that require elevated temperatures, such as in catalysis or gas purification processes. |
| Chemical Functionality | Presence of aldehyde (-CHO) and methoxy (-OCH₃) groups throughout the polymer framework. | The aldehyde groups can be used for post-synthetic modification to introduce new functionalities. The methoxy groups can influence the polymer's hydrophilicity and electronic properties.[5] |
| Photophysical Properties | Potential for fluorescence due to the extended π-conjugated system. | Could be explored for applications in chemical sensing, where the fluorescence might be quenched or enhanced upon interaction with specific analytes. |
Applications:
-
Heterogeneous Catalysis: The porous network can be used as a support for metal nanoparticles, creating a recyclable catalyst. The aldehyde groups could also be converted to other catalytic moieties.
-
Gas Storage and Separation: The high surface area and tunable pore sizes make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of carbon dioxide from flue gas.
-
Chemical Sensing: The polymer's fluorescence could be harnessed for the detection of volatile organic compounds or other environmental pollutants.
Conclusion
This compound is a highly valuable and versatile building block in materials science and polymer chemistry. Its unique combination of a boronic acid, an aldehyde, and methoxy groups on a single aromatic ring allows for the synthesis of complex and functional polymeric materials through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The ability to create porous organic polymers with inherent functionality opens up a wide range of possibilities for the development of next-generation materials for catalysis, separation, and sensing applications. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers looking to explore the potential of this remarkable molecule in their own research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment and Direct Detection of cis-Diol-Containing Compounds by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Catalytic Systems for 2,6-Dimethoxy-4-formylphenylboronic Acid: A Guide for Researchers
Introduction: Navigating the Unique Reactivity of a Sterically Hindered Arylboronic Acid
2,6-Dimethoxy-4-formylphenylboronic acid is a valuable building block in contemporary organic synthesis, particularly for the construction of complex biaryl structures found in numerous biologically active molecules, including combretastatin analogues.[1][2] Its unique substitution pattern, featuring two ortho-methoxy groups and a para-formyl group, presents both opportunities and challenges for catalytic cross-coupling reactions. The steric hindrance imposed by the ortho-substituents can significantly impact the efficiency of catalytic cycles, while the electronic nature of the methoxy and formyl groups can influence the reactivity of the boronic acid.[3][4] Furthermore, the presence of the aldehyde functionality requires careful consideration of reaction conditions to avoid unwanted side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of catalytic systems compatible with this compound. We will delve into the intricacies of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type couplings, offering not just protocols, but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction parameters.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds.[5] When employing a sterically demanding substrate such as this compound, the choice of the catalytic system is paramount to achieving high yields and preventing common side reactions like protodeboronation.
Mechanistic Considerations: The Role of Steric Hindrance and Ligand Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The significant steric bulk from the two ortho-methoxy groups on the boronic acid can impede the transmetalation step, where the aryl group is transferred from boron to the palladium center. To overcome this hurdle, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote the formation of a coordinatively unsaturated palladium species, facilitating the approach of the sterically hindered boronic acid.[3]
The ortho-methoxy groups can also play a beneficial role through a chelation effect, where they coordinate to the palladium center during the transition state, potentially influencing the regioselectivity and efficiency of the coupling.[4][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Complex Molecules with 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction: A Versatile Reagent for Late-Stage Functionalization and Drug Discovery
In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic introduction of functionalized aryl scaffolds is paramount for modulating pharmacological activity, improving pharmacokinetic profiles, and exploring structure-activity relationships (SAR).[1][2] Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and functional group tolerance.[3][4] This application note provides a detailed guide to the use of 2,6-dimethoxy-4-formylphenylboronic acid , a uniquely functionalized building block, for the targeted modification of complex molecules.
The strategic placement of two methoxy groups ortho to the boronic acid moiety introduces significant steric hindrance, which can be leveraged for selective couplings. The para-formyl group serves as a versatile synthetic handle for a plethora of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups. This trifunctional nature makes this compound an invaluable tool for late-stage functionalization, a strategy that allows for the diversification of drug candidates at advanced stages of the synthetic sequence.[5][6]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind protocol choices, provide detailed, field-proven experimental procedures, and offer insights into overcoming the challenges associated with sterically demanding cross-coupling reactions.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric bulk imposed by the two ortho-methoxy groups on this compound presents a significant challenge, primarily impacting the transmetalation step. To overcome this, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. These ligands facilitate both the oxidative addition and the subsequent transmetalation with the sterically encumbered boronic acid.
The choice of base is also crucial. It activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
Application in Complex Molecule Synthesis: A Case Study Approach
While direct, published examples of the use of this compound in the late-stage functionalization of complex pharmaceuticals are often proprietary, its utility can be effectively demonstrated through its application in the synthesis of natural product analogs. Biaryl scaffolds are prevalent in a wide array of natural products and drug molecules, making this reagent a valuable tool in diversity-oriented synthesis.[7][8][9]
A key application lies in the synthesis of analogs of combretastatin, a class of natural products known for their potent anti-cancer and anti-vascular properties. The core structure of many combretastatins features a biaryl linkage, which can be efficiently constructed using the Suzuki-Miyaura reaction.
Case Study: Synthesis of a Combretastatin Analog Precursor
This protocol details the synthesis of a key biaryl intermediate, which can be further elaborated to a range of combretastatin analogs. The reaction couples this compound with a halogenated aromatic ring, a common structural motif in these natural products.
Figure 2: Synthetic scheme for a combretastatin analog precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
3-Bromo-4,5-dimethoxyaniline (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4,5-dimethoxyaniline, this compound, and potassium phosphate.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add a small amount of degassed water (typically 10-20% of the toluene volume).
-
Catalyst/Ligand Premixing: In a separate vial, quickly weigh and dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed toluene.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical optimization parameters for the Suzuki-Miyaura coupling of sterically hindered substrates like this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | dppf | PCy₃ | SPhos |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | THF/H₂O | DMF/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 90 °C | 110 °C | 100 °C |
| Yield (%) | <10 | 35 | 60 | >85 |
Troubleshooting and Expert Insights
Low or No Conversion:
-
Cause: Inefficient catalyst activation or transmetalation due to steric hindrance.
-
Solution:
-
Ensure strictly anhydrous and anaerobic conditions.
-
Use a higher loading of a more active catalyst system (e.g., a pre-formed palladacycle).
-
Consider a different bulky phosphine ligand (e.g., XPhos, RuPhos).
-
Ensure the base is of high purity and completely dry.
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Presence of water and/or prolonged reaction times at elevated temperatures.
-
Solution:
-
Use rigorously dried solvents.
-
Minimize the amount of water in the reaction mixture.
-
Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
-
Homocoupling of the Boronic Acid:
-
Cause: Oxidative conditions or certain catalyst systems can promote the self-coupling of the boronic acid.
-
Solution:
-
Thoroughly degas all solvents and maintain a strict inert atmosphere.
-
Screen different palladium sources and ligands.
-
Slow addition of the boronic acid to the reaction mixture can sometimes mitigate this side reaction.
-
Conclusion
This compound is a powerful and versatile reagent for the functionalization of complex molecules. Its unique substitution pattern, combining steric hindrance with a reactive formyl group, allows for the strategic construction of intricate biaryl scaffolds. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively overcome the challenges associated with sterically demanding Suzuki-Miyaura couplings. The protocols and insights provided in this application note serve as a robust starting point for the successful application of this valuable building block in drug discovery and natural product synthesis.
References
- 1. Late-Stage Functionalization for the Optimization of Reversible BTK Inhibitors [ouci.dntb.gov.ua]
- 2. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,6-Dimethoxy-4-formylphenylboronic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2,6-Dimethoxy-4-formylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered and electronically distinct reagent. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies needed to improve reaction yields and ensure reproducible results.
Understanding the Reagent: Inherent Reactivity and Structural Effects
The reactivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is governed by a delicate interplay of steric and electronic factors originating from its unique substitution pattern. A clear understanding of these effects is the first step toward reaction optimization.
Caption: Key structural features influencing reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or has failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient way to diagnose the problem. Start with these four areas:
-
Catalyst System Integrity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be successfully reduced in situ. Ensure your phosphine ligand has not been oxidized and that the catalyst itself is active.[1]
-
Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] Ensure your solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish.[3]
-
Base and Solvent Efficacy: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species.[4][5] The base must have sufficient strength and solubility in the chosen solvent system to perform this role effectively.[3]
-
Reagent Stability: Confirm the integrity of your this compound. It can be susceptible to decomposition, particularly protodeboronation, even during storage.
Caption: Initial diagnostic workflow for failed reactions.
Q2: How do the two ortho-methoxy groups affect the reaction, and how can I compensate for them?
A2: The two methoxy groups at the C2 and C6 positions introduce significant steric bulk around the boronic acid moiety.[6] This steric hindrance can dramatically slow down the transmetalation step of the catalytic cycle, which is often the rate-limiting step for hindered substrates.[7]
-
Causality: During transmetalation, the organoboronate species must approach the palladium center to transfer its aryl group. The bulky methoxy groups physically impede this approach, increasing the activation energy of the step.
-
Solution: To overcome this, you must use a catalytic system designed for sterically demanding substrates.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium complex that can better accommodate the hindered boronic acid.[8]
-
Temperature: Increasing the reaction temperature (e.g., to 80–110 °C) can provide the necessary energy to overcome the steric barrier.[3]
-
Chelation Effect: In some cases, the oxygen of an ortho-methoxy group can chelate to the palladium center, which can influence the geometry and reactivity of the transition state.[9] This effect is complex but underscores the importance of ligand selection to control the coordination sphere of the metal.
-
Q3: I am observing a significant amount of a byproduct that corresponds to the starting boronic acid with the -B(OH)₂ group replaced by a hydrogen. What is this, and how can it be prevented?
A3: This side reaction is called protodeboronation (or protodeborylation) and is a common pathway for boronic acid decomposition, especially for those bearing electron-withdrawing groups or subject to harsh reaction conditions.[10]
-
Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond. It is often facilitated by the presence of a proton source (like water) and can be accelerated by strong bases and high temperatures.[3][10]
-
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH to milder, yet effective, options such as potassium fluoride (KF), cesium fluoride (CsF), or potassium phosphate (K₃PO₄).[3][11]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent systems, switching to strictly anhydrous conditions can starve the reaction of a proton source. This can be highly effective for sensitive substrates.[3]
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of decomposition.[3]
-
| Strategy | Rationale | Key Considerations |
| Milder Base | Reduces the rate of base-catalyzed protonolysis. | Ensure the base is strong enough to form the active boronate species. KF and Cs₂CO₃ are often effective.[3][4] |
| Boronate Ester | Increases stability against premature decomposition. | Requires an additional synthetic step. The ester must be cleavable under the coupling conditions. |
| Anhydrous Conditions | Removes the primary proton source (water). | Requires careful drying of solvents and reagents. |
| Lower Temperature | Reduces the kinetic rate of the decomposition side reaction. | May also reduce the rate of the desired coupling reaction, requiring longer reaction times. |
| Table 1: Strategies to Minimize Protodeboronation. |
Q4: Could the para-aldehyde group be inhibiting my reaction?
A4: This is a possibility, although less common in palladium catalysis than in nickel catalysis. Aldehydes and ketones can coordinate to transition metal centers.[12][13] This coordination could potentially lead to catalyst inhibition by occupying a coordination site needed for the catalytic cycle. While the primary challenges with this reagent are steric hindrance and protodeboronation, if you have systematically addressed other factors, considering the aldehyde's role is a valid next step. A potential solution is to protect the aldehyde as an acetal, perform the coupling, and then deprotect it.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This is a starting point protocol. Optimization of the ligand, base, solvent, and temperature is highly recommended.
-
Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup & Purification: See Protocol 2 for details.
Protocol 2: General Aqueous Workup and Purification Workflow
The goal of the workup is to remove inorganic salts and the catalyst, while purification isolates the desired product from organic byproducts.[14]
Caption: Standard purification workflow for Suzuki reaction products.[14]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and transfer it to a separatory funnel. Extract the aqueous layer with the organic solvent (3x) to ensure full recovery of the product.[14]
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to separate the product from unreacted starting materials and byproducts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
troubleshooting failed or low-yield Suzuki couplings with 2,6-Dimethoxy-4-formylphenylboronic acid
<content_type_and_audience> Topic: Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.
Technical Support Center: Suzuki Couplings with 2,6-Dimethoxy-4-formylphenylboronic Acid
Welcome to the technical support center for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, backed by mechanistic insights and field-proven protocols, to help you overcome common challenges and achieve high-yield, reproducible results. The unique electronic and steric properties of this boronic acid—namely, its electron-rich nature and the presence of two ortho-methoxy groups—present specific hurdles that require careful consideration of reaction parameters.
Troubleshooting Guide: Addressing Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the Suzuki coupling.
Problem 1: Low to No Product Formation
This is the most common issue and can stem from several factors related to the challenging nature of the sterically hindered and electron-rich boronic acid.[1]
-
Assess Catalyst and Ligand Choice (Most Critical Factor): The steric bulk from the two ortho-methoxy groups on the boronic acid dramatically slows down the key transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]
-
Recommended Action: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for efficient catalysis.[1][2][3][4]
-
Primary Choices: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a suitable palladium precatalyst (e.g., XPhos Pd G2/G3/G4).[2][3]
-
Rationale: These ligands create a sterically demanding environment around the palladium, which accelerates the rate-limiting reductive elimination step to release the biaryl product.[2]
-
-
-
Evaluate the Base and Solvent System: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is essential for transmetalation.[5][6][7][8] For sterically hindered boronic acids, a stronger base is often required to drive this equilibrium.[2]
-
Recommended Action:
-
Base Selection: Use a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its surface area and reactivity.[2]
-
Solvent System: Employ aprotic polar solvents with high boiling points, such as 1,4-dioxane, toluene, or DMF, often with a small amount of water.[2] A biphasic system (e.g., Dioxane/H₂O) can improve the solubility of the inorganic base and facilitate the formation of the active boronate species.[9]
-
-
-
Verify Reagent Quality and Reaction Setup:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[2][10]
-
Boronic Acid Stability: While generally stable, boronic acids can undergo degradation over time, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen), which can be accelerated by harsh basic conditions or elevated temperatures.[9][11]
-
Recommended Action: Use a fresh, high-purity batch of this compound. Consider converting it to a more stable derivative like a pinacol ester (BPin) or MIDA ester if stability issues persist.[9]
-
-
-
Optimize Reaction Temperature: The activation energy for coupling hindered substrates is higher.
-
Recommended Action: Increase the reaction temperature. Solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) allow for higher reaction temperatures, which can be necessary to overcome the steric barrier.[2]
-
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Problem 2: Significant Homocoupling of the Boronic Acid
The formation of 5,5'-diformyl-2,2',6,6'-tetramethoxy-1,1'-biphenyl (the homocoupled product) indicates an issue with the catalytic cycle, often related to the presence of oxidants or an inefficient cross-coupling pathway.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species, in the absence of an efficient oxidative addition step with the aryl halide, can catalyze the homocoupling of two boronic acid molecules.[10]
-
Solution: As detailed above, rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.[2]
-
-
Inefficient Catalyst System: If the oxidative addition or transmetalation steps are slow, the concentration of the activated boronate species can build up, favoring the homocoupling side reaction.
-
Solution:
-
Use a Pd(0) Source or Pre-catalyst: Start with a catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active species (e.g., Buchwald precatalysts).[12] This minimizes the presence of Pd(II) at the start of the reaction.
-
Optimize Ligand: Bulky, electron-rich ligands can suppress homocoupling by accelerating the desired cross-coupling pathway, particularly the reductive elimination step.[12]
-
-
-
Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.
-
Solution: In particularly challenging cases, consider adding the boronic acid solution slowly over a period of time to the reaction mixture at temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to couple compared to other phenylboronic acids?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The two methoxy groups in the ortho positions create significant steric bulk around the boronic acid moiety. This hinders the approach of the boron atom to the palladium center during the transmetalation step, which is often rate-limiting.[1][2]
-
Electronic Effects: The methoxy groups are electron-donating, making the phenyl ring electron-rich. While electron-rich boronic acids are generally more nucleophilic and reactive, the combination with extreme steric hindrance can slow the overall reaction.[13] The key is that the steric impediment to transmetalation and subsequent reductive elimination often outweighs the electronic benefit.[2]
Q2: What is the optimal catalyst loading for this type of hindered coupling?
A2: For challenging couplings, a higher catalyst loading may be necessary initially. A good starting point is 1-3 mol%. If the reaction is successful, you can then attempt to decrease the loading to 0.5-1 mol% for optimization. However, for particularly stubborn couplings, loadings as high as 5 mol% may be required.[12]
Q3: My reaction stalls before reaching completion. What can I do?
A3: A stalled reaction often points to catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation: Ensure the inert atmosphere is maintained throughout the reaction. If you suspect catalyst death, sometimes a fresh portion of the catalyst/ligand added mid-reaction can restart the conversion.
-
Increase Temperature: A modest increase in temperature can often provide the energy needed to overcome the final activation barrier.[2]
-
Switch Base/Solvent: If the reaction stalls consistently, the base may not be strong enough or soluble enough to maintain a sufficient concentration of the active boronate. Switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃, or changing the solvent to improve solubility, can be effective.[2][9]
Q4: Can I use a boronic ester instead of the boronic acid?
A4: Yes, and it can be advantageous. Boronic esters, such as the pinacol ester, are often more stable than the corresponding boronic acids and are less prone to protodeboronation and homocoupling.[9][11][14] While some boronic esters can transmetalate directly, many are believed to hydrolyze in situ to the boronic acid under the aqueous basic conditions of the reaction.[11][14][15] Using a boronic ester can act as a "slow-release" mechanism for the boronic acid, keeping its concentration low and minimizing side reactions.[16][17]
Optimized Experimental Protocols
Protocol 1: Standard Conditions for Hindered Suzuki Coupling
This protocol serves as a robust starting point for the coupling of this compound with a typical aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary Table
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling with this compound.
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Buchwald Precatalysts (G2, G3, G4) | Air-stable, reliable generation of active Pd(0). Highly effective for hindered substrates.[3][18] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst.[2][3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases required to facilitate the formation of the boronate complex from the hindered boronic acid.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | High-boiling aprotic solvents allow for necessary high temperatures. Water aids in dissolving the base.[2] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for sterically demanding substrates.[2] |
| Concentration | 0.1 - 0.5 M | Standard concentration range; should be optimized for specific substrates. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 2,6-Dimethoxy-4-formylphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support guide for 2,6-Dimethoxy-4-formylphenylboronic acid (CAS: 1256355-34-6). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this sterically hindered and functionalized building block. Our goal is to provide field-proven insights and troubleshooting strategies to ensure the successful optimization of your reaction parameters.
The unique structure of this reagent—featuring two bulky, electron-donating ortho-methoxy groups and a reactive para-formyl group—presents specific challenges and opportunities in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling. This guide addresses common issues in a question-and-answer format, explaining the chemical principles behind each recommendation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: General Reaction Failure & Initial Setup
Question 1: My Suzuki-Miyaura coupling reaction with this compound has failed or resulted in a very low yield. What are the first parameters I should critically assess?
Answer: When a Suzuki coupling fails, especially with a challenging substrate like this one, it's crucial to systematically verify your foundational setup before exploring more complex variables. The electron-rich nature and steric bulk of the two ortho-methoxy groups significantly slow down the transmetalation step of the catalytic cycle.
Start with these primary checkpoints:
-
Catalyst Activity & Inert Atmosphere: The active catalyst is the Pd(0) species, which is highly sensitive to oxygen.[1] The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[1][2]
-
Action: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a strict inert atmosphere (Argon or high-purity Nitrogen). If you are using a Pd(II) precatalyst, it must be reduced in situ to Pd(0) for the cycle to begin.[1][2] Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald palladacycle) which is designed for reliable activation.[1]
-
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly through protodeboronation if exposed to moisture.[1]
-
Action: Verify the purity of your this compound. If it is old or has been improperly stored, consider using a fresh batch. The aldehyde functionality can also be susceptible to oxidation.
-
-
Fundamental Reaction Conditions: An inappropriate choice of base or solvent can completely stall the reaction. These are often the most critical variables to optimize for hindered substrates.
-
Action: Refer to the specific sections on base and solvent selection below. A common mistake is using a base that is too weak or a solvent system where the base is completely insoluble, preventing it from activating the boronic acid.[3]
-
References
Technical Support Center: Purification of 2,6-Dimethoxy-4-formylphenylboronic Acid Derivatives
Welcome to the technical support guide for purifying products derived from 2,6-dimethoxy-4-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, typically in Suzuki-Miyaura cross-coupling reactions, to synthesize biaryl aldehydes. The unique substitution pattern of this boronic acid—featuring a reactive formyl group and two electron-donating methoxy groups—presents specific challenges and opportunities in product purification. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Visual Troubleshooting Guide: Selecting Your Purification Strategy
Before diving into detailed protocols, this decision tree can help you select the most appropriate starting point for your purification based on an initial Thin Layer Chromatography (TLC) analysis of your crude reaction mixture.
Technical Support Center: Strategies for Preventing Deboronation of 2,6-Dimethoxy-4-formylphenylboronic Acid
Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 2,6-Dimethoxy-4-formylphenylboronic acid in their synthetic workflows. Our goal is to provide you with a deep understanding of the challenges associated with this reagent and to offer field-proven, actionable solutions to ensure the success of your experiments.
The unique structure of this compound, featuring both strongly electron-donating methoxy groups and an electron-withdrawing formyl group, makes it a valuable building block. However, this electronic dichotomy also renders it particularly susceptible to a common failure mode: protodeboronation. This guide will explain the mechanisms behind this undesired side reaction and provide robust troubleshooting strategies and optimized protocols to mitigate it.
Section 1: Understanding the Challenge: The "Why" of Deboronation
This section addresses the fundamental chemical principles governing the stability of your boronic acid.
FAQ 1: What is protodeboronation, and why is my this compound so susceptible to it?
Answer: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the case of your reagent, this results in the formation of 3,5-dimethoxybenzaldehyde as a byproduct, which consumes your starting material, reduces the yield of your desired product, and complicates purification.
The susceptibility of this compound stems from its unique electronic profile:
-
Electron-Donating Groups (EDGs): The two ortho methoxy groups make the aromatic ring electron-rich. While EDGs can increase the pKa of the boronic acid, they can also make certain substrates more prone to deboronation under specific conditions.[3][4]
-
Electron-Withdrawing Group (EWG): The para formyl group makes the boron atom more Lewis acidic and can stabilize a transient negative charge on the aromatic ring, potentially opening up alternative deboronation pathways, especially under acidic conditions.[1][3]
This combination creates a molecule that is sensitive to decomposition under both strongly acidic and, more commonly, basic conditions typically employed in cross-coupling reactions.[1][5]
FAQ 2: What are the primary experimental factors that trigger protodeboronation?
Answer: Protodeboronation is not a random event; it is driven by specific, controllable experimental parameters. Understanding these factors is the first step toward prevention. The key triggers are summarized below.
| Factor | Impact on Protodeboronation | Rationale |
| pH / Base | High Impact | Both acidic and basic conditions can catalyze protodeboronation.[1][5] In Suzuki-Miyaura reactions, the required base forms a boronate species ([ArB(OH)3]⁻), which is more reactive but also more prone to decomposition, especially at high pH (>10).[2][6] |
| Temperature | High Impact | Higher reaction temperatures significantly accelerate the rate of protodeboronation.[2] This side reaction often has a higher activation energy than the desired coupling, making it more sensitive to temperature increases. |
| Water Content | Medium Impact | Water acts as the proton source for the C-H bond formation in protodeboronation.[2] While often necessary for Suzuki couplings, excessive water can increase the rate of this side reaction. |
| Reaction Time | Medium Impact | The longer the boronic acid is exposed to destabilizing conditions, the more opportunity there is for it to decompose.[2] |
| Catalyst Activity | High Impact | An inefficient or slow palladium catalyst system fails to consume the boronic acid in the desired cross-coupling reaction quickly. This leaves the boronic acid vulnerable to competing deboronation pathways.[7] |
The interplay between the desired reaction and the undesired side reaction is a kinetic competition. Your goal is to create conditions where the Suzuki-Miyaura coupling is significantly faster than protodeboronation.
Caption: Competing reaction pathways for the boronic acid.
Section 2: Troubleshooting Guide & Optimized Protocols
This section provides direct solutions to common experimental failures.
Issue: I am observing low yields of my desired coupled product and significant formation of 3,5-dimethoxybenzaldehyde.
This is a classic symptom of protodeboronation outcompeting your desired reaction. The following solutions are presented in order of increasing effectiveness and implementation effort.
Root Cause Analysis:
-
The concentration of the free, reactive boronic acid is too high under conditions that favor its decomposition.
-
The base is too harsh or the pH is too high.
-
The reaction temperature is excessive.
-
The palladium catalyst is not active enough to promote rapid coupling.
Solutions:
1. Optimize the Base and Solvent System Your first line of defense is to move away from strong bases like sodium or potassium hydroxide. Milder bases can facilitate the catalytic cycle without drastically increasing the rate of deboronation.
| Base | Recommended Solvent(s) | Key Advantage |
| K₃PO₄ (Potassium Phosphate) | Dioxane/Water, Toluene/Water | Widely effective, often provides a good balance between reactivity and minimizing side reactions.[2] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, Toluene | Stronger activator than K₂CO₃ but generally milder than hydroxides. |
| K₂CO₃ (Potassium Carbonate) | Dioxane/Water, Ethanol/Water | A standard, cost-effective choice for many couplings. |
| CsF (Cesium Fluoride) | Isopropanol, Dioxane | Can be highly effective, especially for heteroaryl boronic acids, and works under milder conditions.[8] |
Action: Switch from NaOH or KOH to K₃PO₄. Ensure solvents are properly degassed to prevent catalyst oxidation.
2. Employ a High-Activity Catalyst System A fast, efficient catalyst is crucial. The goal is to make the reductive elimination step of the Suzuki cycle so fast that deboronation cannot compete. For sterically hindered and electronically complex substrates like this, modern biarylphosphine ligands are essential.
-
Recommended Catalysts: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands such as SPhos or XPhos are highly recommended as they promote rapid catalytic turnover.[7]
3. The Most Robust Strategy: Protect the Boronic Acid The most effective and reliable method to prevent deboronation is to avoid having a high concentration of the free boronic acid present at any time. This is achieved by converting it to a more stable boronic ester, which then slowly hydrolyzes in situ to release the active boronic acid for the catalytic cycle. The pinacol ester is the industry standard for this "slow-release" approach.[7][9]
Protocol 1: Synthesis of this compound, pinacol ester
This protocol converts the boronic acid to its more stable and easily handled pinacol ester.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 - 1.2 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating (approx. 0.1-0.2 M).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester is often a solid and can typically be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling using the Pinacol Ester
This protocol is a robust starting point designed to minimize deboronation.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound, pinacol ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (Potassium Phosphate, anhydrous) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with minimal degassed water, e.g., 10:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the pinacol ester, and anhydrous K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Reaction Assembly: Add the solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring. Lowering the reaction temperature can further decrease the rate of deboronation relative to the cross-coupling.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for full conversion of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 3: Advanced Strategies & Further FAQs
FAQ 3: My solid boronic acid seems to be degrading on the shelf. How should I store it?
Answer: this compound, like many boronic acids, can be sensitive to air and moisture over time. For long-term stability, it is crucial to store it under the correct conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated place. For optimal stability, refrigeration (below 4°C / 39°F) under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is strongly recommended.[7][10]
FAQ 4: I've implemented the pinacol ester strategy but still observe some deboronation. What is the next step?
Answer: While the pinacol ester is highly effective, very challenging couplings may require further optimization. Consider these advanced strategies:
-
Alternative Protecting Groups:
-
MIDA boronate esters: These are exceptionally stable and provide a very slow, controlled release of the boronic acid, making them ideal for complex syntheses where deboronation is a persistent issue.[7][9]
-
Trifluoroborate salts (ArBF₃K): These salts are highly crystalline, air-stable solids that are also excellent for slow-release strategies, requiring activation for hydrolysis in the reaction mixture.[9][11]
-
-
Anhydrous Conditions: Investigate fully anhydrous Suzuki coupling protocols. These often use bases like potassium trimethylsilanolate (TMSOK) and can proceed rapidly at room temperature, completely avoiding the issues associated with aqueous bases.[12]
Caption: Recommended workflow for preventing protodeboronation.
FAQ 5: Does the para-formyl group introduce any other potential side reactions?
Answer: Yes. The aldehyde (formyl) group is sensitive to certain nucleophilic and basic conditions, separate from the deboronation issue. Under strongly basic conditions (especially with hydroxide bases) and elevated temperatures, you risk side reactions like the Cannizzaro reaction , where two aldehyde molecules disproportionate to form a carboxylic acid and an alcohol.[13] This is another strong reason to use milder bases like K₃PO₄ or carbonates and to maintain controlled temperatures and pH, particularly during the reaction workup.[13]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aablocks.com [aablocks.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
strategies to overcome steric hindrance with 2,6-Dimethoxy-4-formylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-Dimethoxy-4-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process scientists who are navigating the unique challenges posed by this sterically hindered building block. The presence of two methoxy groups ortho to the boronic acid function creates significant steric shielding, which can impede key steps in cross-coupling reactions, leading to low yields or reaction failure.
This guide provides troubleshooting advice, in-depth scientific explanations, and validated protocols to help you successfully incorporate this valuable reagent into your synthetic routes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses the most frequent issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction has stalled, showing low conversion of my starting aryl halide. What is the most likely cause?
A1: The most common bottleneck with this substrate is a slow or inhibited oxidative addition step. The steric bulk from the two ortho-methoxy groups on the boronic acid does not directly affect oxidative addition of the aryl halide to the Pd(0) center. However, the subsequent steps, transmetalation and reductive elimination, are severely hindered. If the catalytic cycle slows dramatically at these later stages, the active Pd(0) catalyst may decompose, leading to an overall stalled reaction.
Your primary focus should be on the ligand choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand system designed specifically to accelerate the key steps of the catalytic cycle for hindered substrates.[1][2]
Recommendation: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (a "Buchwald ligand") such as SPhos or XPhos .[1][3] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are less sterically encumbered and accelerate both oxidative addition and the crucial, sterically-demanding reductive elimination step.[1][4]
Q2: I am observing a significant amount of a side product corresponding to the protonated version of my boronic acid (i.e., 3,5-dimethoxybenzaldehyde). What is happening and how can I prevent it?
A2: You are observing protodeboronation , a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (often water). This process competes with the desired transmetalation step. With a sterically hindered boronic acid, the rate of transmetalation can be slow, giving protodeboronation more time to occur.[3][5]
Mitigation Strategies:
-
Use a Milder, Non-Aqueous Base: While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can promote protodeboronation. Switch to a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective in less aqueous or anhydrous conditions.[1][6]
-
Minimize Water: Use anhydrous solvents (like dioxane or toluene) and ensure all reagents are dry. If some water is needed for solubility, minimize the amount (e.g., dioxane/water 10:1).[6]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol boronate esters (Bpin). These esters are more resistant to premature protodeboronation and release the boronic acid in situ under the reaction conditions.[3][6]
Q3: The reaction works, but I require very high catalyst loadings ( >5 mol%) to get a decent yield. How can I improve efficiency?
A3: High catalyst loading suggests a slow catalytic turnover, often due to an inefficient reductive elimination step. The formation of the tetra-ortho-substituted biaryl product is sterically demanding, making it difficult for the final product to be released from the palladium center.
Optimization Tactics:
-
Ligand Optimization: This is the most critical factor. While SPhos is a good starting point, other specialized ligands have been developed for tetra-ortho-substituted biaryl synthesis. Consider ligands like AntPhos or newly developed Buchwald-type ligands specifically designed to accelerate reductive elimination through electronic effects.[4][7][8]
-
Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 110 °C in toluene or dioxane) can provide the necessary energy to overcome the activation barrier for reductive elimination.[6][7]
-
Choice of Base: A strong, non-nucleophilic base can play a crucial role. K₃PO₄ is often an excellent choice for these challenging couplings.[1]
Diagram: The Steric Challenge
The core issue with this compound is the steric shielding of the reactive center by the two ortho-methoxy groups, which impedes the approach of the palladium complex during the critical transmetalation step of the catalytic cycle.
Caption: Steric hindrance from ortho-methoxy groups on the boronic acid.
Scientific Deep Dive: Frequently Asked Questions (FAQs)
Q4: What is the mechanistic role of bulky, electron-rich phosphine ligands in overcoming steric hindrance?
A4: The success of ligands like SPhos, XPhos, and other dialkylbiaryl phosphines stems from their ability to influence the palladium catalyst in several crucial ways[1][9]:
-
Promote Monoligation: These ligands are so bulky that they favor the formation of a highly reactive, 14-electron L₁Pd(0) species in solution. This species is less sterically crowded than a bis-ligated L₂Pd(0) complex, making it much faster at undergoing oxidative addition with the aryl halide coupling partner.[1]
-
Electron-Donating Power: The ligands are highly electron-rich, which increases the electron density on the palladium center. This electronic push facilitates both the oxidative addition (by making the palladium more nucleophilic) and the final, often rate-limiting, reductive elimination step.[4][10]
-
Steric Acceleration of Reductive Elimination: The bulk of the ligand creates steric pressure on the palladium center in the diarylpalladium(II) intermediate. This pressure is relieved during reductive elimination as the biaryl product is formed and released, thus lowering the activation energy for this critical step.[4]
Q5: How do I rationally choose between different bases like K₃PO₄, Cs₂CO₃, and K₂CO₃?
A5: The base plays a critical role in activating the boronic acid for transmetalation. In the Suzuki-Miyaura cycle, the base coordinates to the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[11]
-
K₂CO₃ / Na₂CO₃: These are standard, cost-effective bases, but they typically require aqueous media to be effective. This can increase the risk of protodeboronation with sensitive substrates like ours.[6]
-
K₃PO₄ (Potassium Phosphate): This is often the base of choice for challenging couplings. It is a moderately strong base that has good solubility in a range of organic solvents, allowing for reactions in anhydrous or low-water conditions, which suppresses protodeboronation.[1][12]
-
Cs₂CO₃ (Cesium Carbonate): This is a stronger and more soluble base than K₃PO₄. The large, soft cesium cation is thought to play a beneficial role in stabilizing intermediates and accelerating the reaction, but it is more expensive. It is an excellent choice when other bases fail.[3]
For this compound, the recommended starting point is K₃PO₄ due to its effectiveness in non-aqueous media.
Q6: Are there alternatives to Suzuki-Miyaura coupling for this type of hindered building block?
A6: While Suzuki-Miyaura is the most common reaction for boronic acids, other cross-coupling reactions exist. However, they often require converting the boronic acid to a different organometallic reagent. For C-C bond formation with highly hindered substrates, an emerging alternative involves the use of organocopper reagents under palladium catalysis. This method has shown promise for coupling at sterically congested centers where traditional methods fail, as the transmetalation from copper to palladium can have a lower activation energy.[13] For most applications, optimizing the Suzuki-Miyaura reaction with modern ligands remains the most direct and efficient strategy.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is the single most important factor for success. Below is a comparison of common systems for sterically hindered couplings.
| Ligand / Catalyst System | Key Features | Typical Loading | Recommended For |
| Pd(PPh₃)₄ | "Classical" catalyst. | 2-10 mol% | Not recommended for this substrate. Prone to failure due to steric hindrance.[14][15] |
| Pd₂(dba)₃ + XPhos / SPhos | Gold Standard. Bulky, electron-rich Buchwald ligands. Highly reliable for hindered substrates.[1][3] | 1-2 mol% Pd, 2-4 mol% Ligand | The recommended starting point for nearly all couplings with this boronic acid. |
| XPhos Pd G3 | Pre-formed catalyst ("precatalyst"). Air-stable, easy to handle, highly active.[4] | 1-2 mol% | Excellent for convenience, reproducibility, and high activity. |
| Pd(OAc)₂ + AntPhos | Specialized ligand for extremely demanding couplings, including tetra-ortho-substituted biaryls.[7][8] | 1-2 mol% Pd, 2-4 mol% Ligand | For cases where Buchwald ligands give suboptimal yields or require high temperatures. |
| NiCl₂(dme) + ProPhos | Nickel-based system. Cost-effective alternative to palladium, can show complementary reactivity.[16] | 2-5 mol% | An alternative to explore if palladium systems fail or for cost-sensitive applications. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Using a syringe, add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If a reaction fails, follow this logical progression to diagnose the issue.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Suzuki_reaction [chemeurope.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing 2,6-Dimethoxy-4-formylphenylboronic Acid in Air- and Moisture-Sensitive Experiments
Welcome to the technical support center for 2,6-Dimethoxy-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this air- and moisture-sensitive reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility is matched by its sensitivity to atmospheric conditions. The boronic acid functional group is susceptible to degradation pathways that can be accelerated by the presence of air and moisture, leading to inconsistent results, low yields, and purification challenges. Understanding and mitigating these sensitivities are paramount for successful experimentation.
Core Degradation Pathways
Two primary degradation pathways compromise the integrity of this compound:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2][3] This process is often facilitated by moisture and can be accelerated by basic or acidic conditions, as well as elevated temperatures.[3][4] The sterically hindered nature of this compound, due to the two ortho-methoxy groups, can make it particularly prone to protodeboronation.[4]
-
Boroxine Formation: In the presence of heat or upon prolonged storage, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7][8] While boroxines can sometimes be used directly in reactions as they may exist in equilibrium with the monomeric boronic acid in the reaction mixture, their formation alters the stoichiometry and can lead to solubility issues and inconsistent reactivity.[3][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes related to its sensitivity?
Answer:
Low or no yield in a Suzuki-Miyaura coupling is a common issue when working with sensitive boronic acids. The primary culprits are often related to reagent degradation and suboptimal reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of Boronic Acid | The compound may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.[5] | Verify the purity of your this compound before use. If it appears oily or sticky, this may indicate boroxine formation.[5] For critical applications, consider using a fresh batch from a reputable supplier. |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[5][9] | Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[9][10] This can be achieved using a glovebox or a Schlenk line.[11][12] Solvents must be thoroughly degassed prior to use.[5] |
| Presence of Excess Moisture | While a controlled amount of water can sometimes be beneficial in Suzuki couplings, excess water can lead to significant protodeboronation, consuming your starting material.[3][5] | Use anhydrous solvents. If your reaction protocol requires water, use a controlled amount of degassed, deionized water. |
| Ineffective Catalyst System | The steric hindrance from the two ortho-methoxy groups on the boronic acid can slow down the reaction.[13] The choice of palladium precursor and ligand is crucial.[5] | For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the reaction.[9] |
| Suboptimal Base | The base is critical for activating the boronic acid for transmetalation, but a base that is too strong or used in the presence of water can accelerate protodeboronation.[3][5] | Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is finely powdered and dry for anhydrous reactions.[9] |
Question 2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (2,6-dimethoxybenzaldehyde). How can I minimize this?
Answer:
The formation of 2,6-dimethoxybenzaldehyde is a clear indication of protodeboronation.[2][3] This side reaction is particularly prevalent with electron-rich and sterically hindered arylboronic acids like the one you are using.[4]
Strategies to Minimize Protodeboronation:
-
Strict Anhydrous Conditions: As moisture is a primary proton source, ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.[14][15] Use freshly distilled anhydrous solvents.
-
Milder Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[3][5] If possible, lower the reaction temperature and opt for a weaker base.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate. These derivatives are generally more robust and can provide a "slow-release" of the boronic acid under the reaction conditions, minimizing its decomposition.[3][5]
Question 3: The this compound in my stock bottle has become clumpy and has an oily appearance. Is it still usable?
Answer:
This change in physical appearance likely indicates the formation of the corresponding boroxine due to dehydration.[5] While the boroxine can often be used directly in Suzuki-Miyaura reactions, as it can be in equilibrium with the boronic acid in the reaction mixture, its presence means the material is no longer pure boronic acid.[3][5] This will affect the stoichiometry of your reaction.
Recommendations:
-
Stoichiometric Adjustment: If you choose to use the material, you may need to increase the equivalents used to compensate for the higher molecular weight of the boroxine trimer.
-
Re-evaluation for Critical Reactions: For reactions that are sensitive to stoichiometry or require high purity starting materials, it is strongly recommended to use a fresh, pure sample of the boronic acid.
-
Proper Storage: To prevent this from happening in the future, always store the boronic acid in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) and for long-term storage, at low temperatures (-20°C is often recommended).[5]
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen is ideal). For long-term storage, refrigeration or freezing (e.g., at -20°C) is recommended to minimize degradation.[5] It is also advisable to store it in a desiccator to protect it from moisture.
Q2: What is the best way to handle and weigh this compound?
A2: Due to its sensitivity, the ideal place to handle and weigh this compound is inside a glovebox with a controlled inert atmosphere.[16][17][18] If a glovebox is not available, you can weigh it quickly in the open air and immediately transfer it to your reaction vessel under a positive pressure of inert gas. Minimize its exposure time to the atmosphere as much as possible.
Q3: Can I prepare a stock solution of this boronic acid?
A3: Preparing stock solutions of boronic acids is generally not recommended for long-term storage, as they can be unstable in solution. If you need to prepare a solution, use a dry, degassed aprotic solvent and use it immediately.
Q4: What are the signs of degradation I should look for?
A4: Visually, degradation can manifest as the solid becoming oily, sticky, or clumpy, which suggests boroxine formation.[5] Chemically, you may see the appearance of the protodeboronated impurity (2,6-dimethoxybenzaldehyde) in your analytical data (e.g., NMR or LC-MS) of the starting material.
Experimental Protocols
Protocol 1: Setting up a Suzuki-Miyaura Coupling Reaction using a Schlenk Line
This protocol outlines the steps for setting up a reaction under an inert atmosphere to minimize degradation of the boronic acid.
Materials:
-
Oven-dried (or flame-dried) Schlenk flask with a magnetic stir bar
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds[12][19]
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Ensure your Schlenk flask is thoroughly dried to remove adsorbed moisture.[14][15] Assemble the hot glassware and attach it to the Schlenk line.
-
Inerting the Flask: Evacuate the flask under vacuum and then backfill with inert gas.[20][21] Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere.[20]
-
Adding Solids: Under a positive pressure of inert gas, quickly remove the septum, add your this compound, aryl halide, palladium catalyst, ligand, and base to the flask, and then immediately reseal with the septum.
-
Adding Solvent: Add the degassed solvent via a syringe through the septum.[14]
-
Reaction Execution: Stir the reaction mixture at the desired temperature. The system should be vented through an oil or mercury bubbler to maintain a slight positive pressure of inert gas.[14][15]
-
Monitoring and Workup: Monitor the reaction's progress using appropriate analytical techniques (TLC, LC-MS). Once complete, cool the reaction to room temperature before proceeding with the aqueous workup.[5]
Diagram: Inert Atmosphere Reaction Setup
Below is a diagram illustrating the key components of a Schlenk line setup for an air-sensitive reaction.
Caption: Schlenk line setup for inert atmosphere reactions.
Protocol 2: Handling and Weighing in a Glovebox
A glovebox provides the most secure environment for handling air- and moisture-sensitive reagents.[16][17][18][22]
Procedure:
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).[17]
-
Transferring Items: Place your sealed container of this compound, along with spatulas, weigh boats, and your reaction vessel, into the glovebox antechamber.
-
Antechamber Purge: Evacuate and backfill the antechamber with the glovebox's inert gas for at least three cycles before opening the inner door.[14]
-
Handling Inside the Box: Once inside, you can open the container and perform all manipulations, such as weighing and transferring the solid to your reaction flask, in the inert environment.
-
Sealing and Removal: Seal your reaction vessel tightly before removing it from the glovebox through the antechamber.
Diagram: Troubleshooting Logic for Failed Reactions
This flowchart provides a logical path for diagnosing issues with reactions involving this compound.
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. reddit.com [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ucd.ie [ucd.ie]
- 18. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. molan.wdfiles.com [molan.wdfiles.com]
- 21. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 22. Safely handling air-sensitive products [cleanroomtechnology.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 2,6-Dimethoxy-4-formylphenylboronic Acid
Welcome to the technical support center for reactions involving 2,6-Dimethoxy-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the unique challenges this substrate can present in catalytic reactions, particularly palladium-catalyzed cross-coupling. Here, we will delve into the common issues of catalyst poisoning and deactivation, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Introduction: The Challenges of a Multifunctional Reagent
This compound is a valuable building block in organic synthesis due to its trifunctional nature. However, the very features that make it attractive—the electron-rich aromatic ring, the sterically demanding ortho-methoxy groups, and the reactive aldehyde moiety—can also be the source of significant challenges in catalysis. Understanding the interplay of these functional groups is paramount to achieving successful and reproducible outcomes. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide - Diagnosing and Solving Reaction Failures
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of probable causes and a step-by-step guide to remediation.
Issue 1: Low or No Product Formation with Complete Consumption of Starting Materials
Question: My reaction shows complete consumption of my starting materials (e.g., aryl halide and boronic acid) on TLC/LC-MS, but I am observing very little of my desired cross-coupled product. Instead, I see significant amounts of the deboronated arene (2,6-dimethoxytoluene) and homocoupled byproducts. What is happening and how can I fix it?
Probable Cause: This is a classic symptom of competing side reactions outcompeting the desired cross-coupling. The primary culprits are protodeboronation of the boronic acid and homocoupling of the boronic acid. The electron-rich nature of the 2,6-dimethoxyphenyl ring makes the boronic acid particularly susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom from a proton source (often water) under basic conditions.[1][2][3][4]
-
Minimize Water Content: While Suzuki-Miyaura reactions often benefit from a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle, excess water can accelerate protodeboronation.
-
Action: Use anhydrous solvents and ensure your base is thoroughly dried before use. If a co-solvent is necessary, consider using a non-protic one like dioxane or THF with minimal water content.
-
-
Optimize the Base: The choice and strength of the base are critical. Strong bases, especially in aqueous media, can significantly promote protodeboronation.
-
Action: Switch to a milder base. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
-
Protect the Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These esters are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid for the cross-coupling reaction.
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired side reaction.
-
-
Ensure a Strictly Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.[6]
-
Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Issue 2: Stalled Reaction with a Black Precipitate (Palladium Black)
Question: My reaction starts, but then it seems to stop, and I observe the formation of a black precipitate. What is causing my catalyst to die, and how can I prevent this?
Probable Cause: The formation of a black precipitate is often indicative of the agglomeration of the palladium catalyst into inactive palladium black.[7] This can be caused by several factors, including catalyst instability, the presence of impurities, or interactions with the substrates or byproducts. The aldehyde functionality of this compound can be a contributing factor. While not definitively proven for palladium in all cases, aldehydes and ketones have been shown to act as inhibitors in nickel-catalyzed Suzuki reactions by coordinating to the metal center.[8] A similar coordination to palladium could lead to the formation of inactive complexes that are prone to decomposition. Furthermore, the instability of formyl-substituted arylboronic acids under aqueous basic conditions can lead to the formation of impurities that may poison the catalyst.[5]
-
Ligand Selection is Key: The choice of ligand is crucial for stabilizing the palladium catalyst and preventing aggregation. For sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are often necessary.
-
Action: Employ ligands such as SPhos, XPhos, or RuPhos. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium intermediates, preventing their decomposition to palladium black.[9]
-
-
Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed, air-stable Pd(0) catalyst such as a palladacycle precatalyst (e.g., G3 or G4 palladacycles). These can provide a more controlled and efficient initiation of the catalytic cycle.
-
Control Substrate Purity: Impurities in the this compound can act as catalyst poisons.
-
Action: Purify the boronic acid before use, for example, by recrystallization. This can remove residual reagents from its synthesis or degradation products.
-
-
Modify the Aldehyde Group: If you suspect the aldehyde is the culprit, you can temporarily protect it as an acetal. This will prevent its coordination to the palladium catalyst. The acetal can then be deprotected after the cross-coupling reaction.
-
Investigate Reaction Conditions: High temperatures and prolonged reaction times can contribute to catalyst decomposition.
-
Action: Monitor the reaction closely and stop it once the starting material is consumed. If possible, run the reaction at a lower temperature with a more active catalyst system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the aldehyde group in this compound participate in side reactions?
A1: Yes. Besides the potential for catalyst inhibition, the aldehyde group can undergo other transformations under typical Suzuki-Miyaura conditions. For instance, under certain conditions involving specific bases and solvents at high temperatures, a simultaneous reduction of the aldehyde to a hydroxymethyl group has been observed during the cross-coupling reaction.[10] This would lead to an undesired alcohol product. Additionally, formyl-substituted arylboronic acids have been noted to be unstable in aqueous basic media, which can lead to the formation of various impurities.[5]
Q2: How do the ortho-methoxy groups affect the reaction?
A2: The two ortho-methoxy groups have a significant electronic and steric impact.
-
Electronic Effect: As electron-donating groups, they increase the electron density of the aromatic ring. This makes the boronic acid more nucleophilic, which can be beneficial for the transmetalation step. However, it also increases the susceptibility to protodeboronation.[1][3]
-
Steric Effect: The bulky methoxy groups provide steric hindrance around the boronic acid functionality. This can slow down the transmetalation step, where the aryl group is transferred from boron to palladium.[11] This steric clash may necessitate the use of more reactive catalyst systems and potentially higher reaction temperatures, which can in turn exacerbate side reactions.
Q3: What are the ideal starting concentrations for my reaction?
A3: While the optimal concentration is substrate-dependent, a good starting point for Suzuki-Miyaura reactions is typically between 0.1 M and 0.5 M with respect to the limiting reagent. At very low concentrations, the reaction rates may be slow, while at very high concentrations, solubility issues and catalyst decomposition can become more prevalent.
Q4: I am using a Pd(II) precatalyst like Pd(OAc)₂. How is the active Pd(0) catalyst generated?
A4: Pd(II) precatalysts are reduced to the active Pd(0) species in situ. This reduction can occur through several pathways, including the oxidation of a phosphine ligand or the homocoupling of the boronic acid. While common, this in situ generation can sometimes be inefficient and lead to the formation of palladium black. The use of well-defined Pd(0) precatalysts can often provide more reliable results.
Q5: Are there any specific analytical techniques you recommend for monitoring these reactions?
A5: A combination of techniques is often best. Thin-layer chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials. For more quantitative and detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying the desired product and any byproducts, such as the deboronated arene and homocoupled species. Gas chromatography-mass spectrometry (GC-MS) can also be used if the compounds are sufficiently volatile and thermally stable.
Part 3: Data and Protocols
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended for... |
| Pd₂(dba)₃ | SPhos | 1-2 | Sterically hindered and electron-rich aryl boronic acids. |
| Pd(OAc)₂ | XPhos | 1-2 | General-purpose for challenging couplings, good for aryl chlorides. |
| XPhos Pd G3 | None | 0.5-2 | Air-stable precatalyst, excellent for difficult substrates. |
| RuPhos Pd G3 | None | 0.5-2 | Effective for a broad range of challenging cross-couplings. |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visualizing the Chemistry
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Technical Guide to 2,6-Dimethoxy-4-formylphenylboronic Acid and its Utility in Modern Cross-Coupling Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids, cornerstones of modern organic synthesis, offer a diverse palette of reactivity and functionality. This guide provides an in-depth comparative analysis of 2,6-Dimethoxy-4-formylphenylboronic acid , a uniquely substituted aromatic building block, benchmarked against other commonly employed boronic acids in key cross-coupling reactions. By elucidating the interplay of steric and electronic effects, this document aims to provide actionable insights for the rational selection of boronic acid reagents.
Introduction: The Strategic Advantage of Multifunctional Boronic Acids
Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[1] Their appeal lies in their general stability, low toxicity, and the ease of removal of boron-containing byproducts.[2] The reactivity of a boronic acid is critically influenced by the substituents on the phenyl ring, which can modulate its electronic properties and steric profile.[3]
This compound presents a compelling case for study due to its unique substitution pattern:
-
Two ortho-methoxy groups: These electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4] However, their steric bulk can also play a significant role, potentially hindering the approach of the palladium catalyst.[5]
-
A para-formyl group: This electron-withdrawing group (EWG) has the opposite electronic effect of the methoxy groups, decreasing the electron density of the ring.[4] The aldehyde functionality also provides a valuable synthetic handle for further transformations.
This guide will compare the performance of this compound with three other boronic acids to dissect the influence of these competing factors:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid, allowing for the examination of the effect of an EDG without significant steric hindrance.
-
4-Formylphenylboronic acid: An electron-poor boronic acid, isolating the effect of an EWG.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the nature of the boronic acid.
The Interplay of Electronic and Steric Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors. Electron-donating groups on the phenyl ring generally accelerate the transmetalation step, which is often rate-limiting, by increasing the nucleophilicity of the carbon atom attached to boron.[3] Conversely, electron-withdrawing groups can slow down this step.
Steric hindrance, particularly from ortho substituents, can impede the reaction by making it more difficult for the boronic acid to approach the palladium center.[5] However, in some cases, bulky ligands on the palladium catalyst can overcome this hindrance.[1]
Experimental Data Synopsis
The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of various boronic acids with different aryl halides. It is important to note that direct comparisons are challenging due to variations in reaction conditions (catalyst, ligand, base, solvent, temperature). However, general trends can be discerned.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dimethoxyphenylboronic acid | Aryl Chloride | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 (representative) | [6] |
| Phenylboronic acid | 4-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | EtOH/H₂O | RT | >95 | [5] |
| 4-Methoxyphenylboronic acid | Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | 100 | 98 | [7] |
| 4-Formylphenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 73 | [8] |
Analysis of Performance:
-
2,6-Dimethoxyphenylboronic acid: Despite the steric hindrance from the two ortho-methoxy groups, this boronic acid can participate effectively in Suzuki-Miyaura couplings, especially with more robust catalytic systems employing bulky, electron-rich phosphine ligands like SPhos.[6] The electron-donating nature of the methoxy groups likely contributes to a favorable rate of transmetalation once the steric barrier is overcome.
-
Phenylboronic acid: As the benchmark, it generally provides high yields under a variety of conditions.[5]
-
4-Methoxyphenylboronic acid: The electron-donating methoxy group enhances its reactivity, often leading to excellent yields even with less reactive aryl chlorides.[7]
-
4-Formylphenylboronic acid: The electron-withdrawing formyl group can decrease the reactivity of the boronic acid, sometimes requiring more forcing conditions or longer reaction times to achieve high yields.[8]
Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a valuable route to aryl amines, ethers, and thioethers.[9] Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a crucial role.
Electronic Effects in C-N and C-O Bond Formation
In Chan-Lam couplings, electron-rich boronic acids generally exhibit higher reactivity.[10] This is attributed to the mechanism which is thought to involve the formation of a copper-aryl species. Electron-donating groups on the aryl ring can facilitate the reductive elimination step to form the desired C-N or C-O bond. Conversely, electron-deficient arylboronic acids can be more challenging substrates due to a slower Cu(II)/Cu(III) oxidation in the catalytic cycle.[11]
Experimental Data Synopsis
The following table presents a qualitative comparison of yields for the Chan-Lam coupling of different boronic acids.
| Boronic Acid | Nucleophile | Catalyst | Base | Solvent | Temp | Yield | Reference |
| Electron-Rich (e.g., 4-methoxyphenyl) | Anilines | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Good to Excellent | [9][10] |
| Electron-Poor (e.g., 4-nitrophenyl) | Anilines | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Moderate to Good | [9][10] |
| Ortho-Substituted (e.g., 2-methoxyphenyl) | Amines | Cu(II) salt | Base | Various | Various | Generally lower yields | [10] |
Analysis of Performance:
-
This compound: Based on the general trends, the performance of this boronic acid in Chan-Lam couplings would be influenced by a combination of factors. The electron-donating methoxy groups would be expected to promote the reaction, while the electron-withdrawing formyl group and the steric bulk of the ortho substituents could have a detrimental effect.[10][11] Experimental validation is necessary to determine the net outcome.
-
Electron-Rich Boronic Acids: These consistently provide higher yields in Chan-Lam couplings.[10]
-
Electron-Poor Boronic Acids: While often viable, they may require optimization of reaction conditions to achieve satisfactory yields.[11]
-
Ortho-Substituted Boronic Acids: Steric hindrance is a significant factor in Chan-Lam couplings, and ortho-substituted boronic acids often give lower yields compared to their para - or meta-substituted counterparts.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar compounds.
Caption: A proposed synthetic pathway for this compound.
Mechanistic Considerations and Causality
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This step is generally favored by electron-withdrawing groups on the aryl halide. The nature of the boronic acid does not directly influence this step.
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid. Electron-donating groups on the boronic acid enhance the nucleophilicity of the aryl group, accelerating its transfer to the palladium center.[3] Steric hindrance from ortho substituents can slow this step down.[5]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally facile.
For This compound , the two ortho-methoxy groups present a significant steric challenge for transmetalation. However, their electron-donating character would electronically favor this step. The para-formyl group, being electron-withdrawing, would disfavor transmetalation. The overall reactivity is therefore a complex interplay of these opposing effects, often requiring carefully optimized reaction conditions and specialized catalyst systems to achieve high efficiency.
Conclusion and Future Outlook
This compound is a valuable, albeit challenging, building block for organic synthesis. Its unique substitution pattern offers both opportunities and obstacles in cross-coupling reactions. While its electron-rich nature, imparted by the methoxy groups, is beneficial for transmetalation, the steric hindrance they impose, coupled with the deactivating effect of the formyl group, necessitates the use of highly active catalyst systems.
In comparison to simpler boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid, this compound generally requires more specialized conditions to achieve comparable yields in Suzuki-Miyaura and Chan-Lam couplings. However, the synthetic utility of the resulting products, which are densely functionalized and sterically demanding biaryls, often justifies the additional optimization efforts.
Future research in this area should focus on the development of even more active and sterically tolerant catalyst systems to broaden the applicability of di-ortho-substituted boronic acids. Furthermore, a systematic experimental study directly comparing the reactivity of this compound with other boronic acids under standardized conditions would be of great value to the synthetic community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
validating the structure of products synthesized from 2,6-Dimethoxy-4-formylphenylboronic acid
An In-Depth Comparative Guide to the Structural Validation of Products Synthesized from 2,6-Dimethoxy-4-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of a synthetic molecule is paramount. The starting material, this compound, is a highly versatile building block, prized for its utility in constructing complex molecular architectures, particularly via the Suzuki-Miyaura cross-coupling reaction.[1] However, its unique substitution pattern—two sterically hindering methoxy groups ortho to the boronic acid—necessitates a rigorous and multi-faceted approach to structural validation of the resulting products. The presence of a reactive formyl group further adds to the complexity, offering a site for subsequent reactions or potential side products.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously confirm the structure of molecules synthesized using this reagent. We will move beyond mere procedural descriptions to explain the underlying scientific rationale for each method, ensuring a self-validating and trustworthy analytical workflow.
The Synthetic Context: Suzuki-Miyaura Coupling and Potential Pitfalls
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3][4] The reaction couples the boronic acid with an organohalide (or triflate) to generate a biaryl product.
The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The sterically hindered nature of this compound can influence reaction kinetics. More importantly, boronic acids are susceptible to hydrolysis and homocoupling, creating potential impurities that may be difficult to separate.[5][6] Therefore, validation is not just about confirming the desired product but also about proving the absence of closely related impurities.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Structural Elucidation
NMR is invariably the first and most informative tool for structural analysis in organic chemistry. It provides detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular skeleton.
¹H and ¹³C NMR: The Foundational Map
Expertise & Experience: For a product derived from this compound, ¹H NMR is used to confirm the presence and connectivity of all proton-bearing groups. Key signals to verify include:
-
The aldehyde proton (-CHO), typically a sharp singlet around 9.5-10.5 ppm.
-
The methoxy protons (-OCH₃), appearing as sharp singlets (often integrating to 6H) around 3.5-4.0 ppm.
-
The aromatic protons from both coupling partners. The unique symmetry of the 2,6-dimethoxy-4-formylphenyl moiety often results in a distinct singlet for its remaining aromatic proton.
-
Signals from the coupling partner, which will shift upon successful bond formation.
¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons, providing a complete carbon backbone fingerprint.
Trustworthiness: The self-validating power of NMR comes from the integration of signals in ¹H NMR, which must correspond to the number of protons in the proposed structure. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) create an internally consistent network of correlations. COSY identifies proton-proton coupling networks, while HSQC links each proton directly to its attached carbon, leaving no ambiguity in assignment.
¹¹B NMR: The Definitive Check on the Starting Material
Expertise & Experience: A crucial, yet often underutilized, technique in this context is ¹¹B NMR spectroscopy.[7][8] Boronic acids and their esters have characteristic chemical shifts.[9][10] By running an ¹¹B NMR spectrum on the final, purified product, one can definitively prove the absence of the starting boronic acid or any boron-containing byproducts. This is a critical validation step, as boron impurities can be difficult to detect by other means and may interfere with downstream applications. The sp²-hybridized boron in the starting material typically appears in the 27-33 ppm range, while sp³-hybridized boronate species appear further upfield.[7][10]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the compound and has minimal overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and reference the spectrum (e.g., to residual solvent peak or TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: If available, acquire a proton-decoupled boron spectrum. A boron-free probe is ideal but not always necessary. The spectrum should be referenced to an external standard like BF₃·OEt₂. A flat baseline in the expected region for boronic acids confirms their absence.
-
2D NMR (if required): If structural ambiguity remains, perform COSY and HSQC experiments to establish definitive H-H and C-H correlations.
| Hypothetical Product Data | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | ¹¹B NMR (Expected) |
| Starting Material | ~10.1 (s, 1H, CHO), ~7.3 (s, 1H, Ar-H), ~3.9 (s, 6H, OCH₃) | ~192 (CHO), ~160 (C-O), ~110 (Ar-C) | ~30 ppm |
| Suzuki Product | ~10.1 (s, 1H, CHO), 7.0-8.0 (m, Ar-H), ~3.8 (s, 6H, OCH₃) | ~192 (CHO), ~160 (C-O), ~120-140 (Ar-C) | No signal |
Pillar 2: Mass Spectrometry (MS) — Absolute Molecular Weight Confirmation
MS is an indispensable tool for confirming the molecular weight (MW) of the synthesized product, providing a fundamental check on the reaction's success.
Expertise & Experience: For non-volatile, polar molecules typical of Suzuki products, Electrospray Ionization (ESI) is the preferred method.[11] It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, allowing for straightforward determination of the parent mass. A key advantage of MS in boron chemistry is its ability to detect the characteristic isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), which can be used to identify any boron-containing impurities that may have co-eluted with the product during chromatography.[12][13]
Trustworthiness: The highest level of confidence is achieved with High-Resolution Mass Spectrometry (HRMS). HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This incredible precision allows for the calculation of the elemental composition of the ion. If the calculated formula from the exact mass matches the expected molecular formula of the product, it provides unequivocal validation of its composition, ruling out other possibilities with the same nominal mass.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.
-
Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to include the expected m/z of the [M+H]⁺ ion.
-
Data Analysis: Identify the peak corresponding to the product. For HRMS, use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.
| Hypothetical Product | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Hypothetical HRMS Result | Mass Error (ppm) |
| Product of coupling with Phenylbromide | C₁₅H₁₄O₃ | 243.1016 | 243.1012 | -1.65 |
Pillar 3: X-ray Crystallography — The Unambiguous Gold Standard
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography stands alone. It provides a three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom.[14][15]
Expertise & Experience: While obtaining diffraction-quality crystals can be challenging, a successful crystal structure provides the ultimate validation. It confirms not only the connectivity of atoms but also the precise bond angles, bond lengths, and solid-state conformation. For products from this compound, crystallography would definitively confirm the regiochemistry of the C-C bond formation and the relative orientation of the two aromatic rings, information that can be difficult to ascertain from NMR alone.[16][17][18]
Trustworthiness: A crystal structure is an inherently self-validating dataset. The quality of the structure is assessed by statistical parameters like the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. A low R-factor (< 0.05) signifies a highly reliable and trustworthy structure.
Generalized Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray crystallography.[14]
Comparative Analysis: Distinguishing Isomeric Products
To illustrate the power of this multi-technique approach, let's compare the expected product from our title compound with that from an isomeric starting material, (2-formyl-4,5-dimethoxyphenyl)boronic acid .[19]
| Feature | Product from this compound | Product from 2-Formyl-4,5-dimethoxyphenyl)boronic Acid | Key Differentiating Technique |
| Molecular Formula | Identical | Identical | MS/HRMS cannot distinguish |
| Nominal Mass | Identical | Identical | MS/HRMS cannot distinguish |
| ¹H NMR (Aromatic) | One singlet for the boronic acid-derived ring. | Two distinct signals (likely doublets) for the boronic acid-derived ring. | ¹H NMR |
| ¹³C NMR (Aromatic) | Fewer signals due to higher symmetry. | More signals due to lower symmetry. | ¹³C NMR |
| Connectivity | C-C bond formed at the 1-position. | C-C bond formed at the 1-position. | X-ray Crystallography (Confirms substitution pattern) |
| 3D Structure | Ortho-methoxy groups may force a twisted conformation. | Less steric hindrance, potentially a more planar conformation. | X-ray Crystallography |
This comparison highlights a critical point: while mass spectrometry confirms that a product of the correct elemental composition has been formed, only NMR and, ultimately, X-ray crystallography can definitively prove the correct isomeric structure was synthesized.
Conclusion
Validating the structure of products synthesized from this compound requires a synergistic and hierarchical analytical approach. The workflow should always begin with NMR spectroscopy (¹H, ¹³C, and crucially, ¹¹B) to establish the core structure and confirm the consumption of boron-containing starting materials. This should be immediately followed by mass spectrometry, preferably high-resolution, to validate the molecular formula. For novel compounds, compounds entering preclinical development, or in cases of ambiguity, single-crystal X-ray crystallography should be pursued as the final, definitive arbiter of structure. By understanding the strengths and rationale behind each technique, researchers can build a self-validating system that ensures the absolute integrity of their synthesized molecules.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (2-Formyl-4,5-dimethoxyphenyl)boronic Acid|CAS 1005346-96-2 [benchchem.com]
A Senior Application Scientist's Comparative Guide to the Quantification of 2,6-Dimethoxy-4-formylphenylboronic Acid and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge of Arylboronic Acids
2,6-Dimethoxy-4-formylphenylboronic acid is a highly functionalized arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Accurate quantification is paramount for ensuring reaction stoichiometry, determining purity for regulatory filings, and performing quality control on starting materials and final products. However, the inherent chemical nature of the boronic acid functional group presents unique analytical challenges.
The primary difficulty arises from the facile equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine[1][2][3]. This dehydration reaction can occur in solution or even in the ion source of a mass spectrometer, leading to multiple signals for a single analyte and compromising quantitative accuracy. Furthermore, these compounds can be susceptible to protodeboronation, particularly under harsh analytical conditions.
This guide provides an in-depth comparison of four principal analytical techniques for the quantification of this compound and related structures. We will move beyond mere protocols to explain the scientific rationale behind methodological choices, empowering you to select and implement the most robust technique for your specific application.
At-a-Glance: Comparative Analysis of Core Methodologies
The optimal analytical choice depends critically on the research question—are you performing bulk purity assessment, trace impurity analysis, or real-time reaction monitoring? The table below summarizes the core techniques and their ideal applications.
| Parameter | UPLC-MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity; detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point; detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Acid-base neutralization of a boronic acid-polyol complex. |
| Specificity | High. Provides mass information for definitive peak identification and purity assessment. | Very High. Mass spectrometry coupled with chromatographic separation provides excellent specificity. | High. ¹¹B NMR is specific to boron. ¹H NMR provides structural confirmation. | Low. Measures total acidic content; not specific to the target analyte in a mixture. |
| Sensitivity | High. Limit of Quantification (LOQ) typically in the low µg/mL to ng/mL range.[2][4] | Very High. Excellent for trace-level analysis, with LOQs often in the ppm to ppb range.[5][6] | Moderate. LOQ is typically around 0.1% w/w, not ideal for trace analysis.[7][8] | Low. Suitable for high-concentration (percent-level) purity assessment of bulk material.[9][10] |
| Sample Prep | Low. Simple "dilute and shoot" approach is often sufficient. | High. Mandatory chemical derivatization step required to induce volatility.[5][6][11] | Low. Dissolution in a deuterated solvent, often with an internal standard. | Moderate. Requires dissolution and addition of a polyol complexing agent.[10][12] |
| Throughput | High. Run times are typically 1-5 minutes per sample.[2][3] | Moderate. Derivatization adds time; GC run times are longer than UPLC. | Moderate to Low. Requires longer acquisition times for high signal-to-noise. | Low. A manual, sequential process. |
| Best Use Case | Reaction monitoring, purity profiling of complex mixtures, routine QC. | Quantifying potentially mutagenic boronic acid impurities in APIs.[6][13] | Absolute purity determination of reference standards and bulk material; non-destructive analysis. | Purity assay of bulk, raw material where the primary component is the boronic acid. |
Method Deep Dive: Protocols and Scientific Rationale
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS has emerged as the workhorse method for boronic acid analysis due to its speed, sensitivity, and specificity, which often circumvents the need for derivatization.[2][3][4]
Causality Behind the Method: The key to a successful HPLC method for boronic acids is to control the on-column environment to favor the monomeric form and prevent degradation.
-
Stationary Phase: A reversed-phase C18 column is the standard choice, providing robust hydrophobic retention for the phenyl ring.[2][3] Modern columns with low silanol activity are preferred to minimize on-column hydrolysis of boronate esters, should they be the target analyte.[14]
-
Mobile Phase: A mobile phase of acetonitrile and water is typical. The addition of a modifier is critical. Ammonium acetate is often used as it provides good peak shape and is volatile, making it compatible with MS detection.[2][3]
-
MS Detection: Electrospray ionization (ESI) in negative mode is highly effective for boronic acids, detecting the [M-H]⁻ ion. A critical parameter is the cone voltage; optimizing this voltage is essential to prevent in-source fragmentation and the formation of boroxines, which would complicate quantification.[3]
Workflow Diagram: UPLC-MS Analysis
Caption: UPLC-MS workflow for boronic acid quantification.
Protocol: UPLC-MS Quantification
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in 50:50 acetonitrile/water. Create a calibration curve by serial dilution to concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
UPLC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Negative ESI):
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 25 V (Optimize for minimal boroxine formation).[3]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Mode: Selected Ion Recording (SIR) for the [M-H]⁻ ion of the analyte.
-
-
Quantification: Integrate the peak area of the analyte and determine the concentration using the linear regression from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for trace-level quantification but is complicated by the low volatility of boronic acids. This necessitates a chemical derivatization step to convert the polar -B(OH)₂ group into a nonpolar, volatile derivative.
Causality Behind the Method: The core principle is to mask the polar hydroxyl groups.
-
Derivatization: Reacting the boronic acid with a reagent like triethanolamine forms a volatile triethanolamine borate ester.[5][15] This reaction is quantitative and creates a thermally stable compound suitable for GC injection. Alternatively, diols like pinacol can be used to form stable boronate esters.[6]
-
Separation & Detection: The volatile derivative is then separated from other sample components on a standard nonpolar GC column (e.g., DB-5ms) based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly selective detection and confirmation of the derivative's identity. This method is particularly valuable for analyzing boronic acids as potential mutagenic impurities in drug substances, where very low detection limits are required.[6]
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow including mandatory derivatization step.
Protocol: GC-MS Quantification with Triethanolamine Derivatization
-
Standard/Sample Preparation: Dissolve a known quantity of reference standard or sample in a suitable solvent (e.g., pyridine).
-
Derivatization: Add an excess of triethanolamine. Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete formation of the volatile borate ester.[5]
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Electron Ionization - EI):
-
Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the triethanolamine borate derivative for maximum sensitivity.
-
-
Quantification: Prepare and derivatize calibration standards in the same manner as the samples. Construct a calibration curve and quantify the unknown sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning it can determine purity without needing a reference standard of the analyte itself.[16] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.
Causality Behind the Method: The power of qNMR lies in its direct, non-destructive measurement.
-
¹¹B qNMR: This is a highly specific technique as the ¹¹B nucleus is unique to the target analyte. It offers excellent signal dispersion, minimizing the risk of overlap with excipients or impurities.[7][8] The quantification is robust and provides a direct measure of the boron-containing species.
-
¹H qNMR: This is more common due to the higher sensitivity of the ¹H nucleus. For absolute quantification, a certified internal standard of known purity and concentration must be added. The internal standard should have a simple spectrum with at least one signal that is well-resolved from all analyte signals.[16]
-
Non-Destructive: The sample can be fully recovered after analysis, which is a significant advantage when working with precious materials.
Workflow Diagram: qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Protocol: ¹H qNMR Purity Assay
-
Sample Preparation: Accurately weigh ~10-20 mg of the boronic acid sample and ~10-20 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the masses precisely.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Crucially , use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full magnetization recovery and accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.
Potentiometric Titration
This classic technique is an absolute method for determining the purity of bulk boronic acid. Boronic acids are very weak Lewis acids and do not give a sharp endpoint when titrated directly with a strong base.[12][17]
Causality Behind the Method: The method's ingenuity lies in chemical manipulation to increase the analyte's acidity.
-
Complexation: The addition of a polyol, such as mannitol or glycerol, to an aqueous solution of the boronic acid forms a bidentate ester complex.[10][12][18] This complexation increases the Lewis acidity of the boron center, effectively converting the very weak acid into a much stronger Brønsted acid that can be accurately titrated with sodium hydroxide.
-
Endpoint Detection: The equivalence point, where all the boronic acid has been neutralized, is detected as a sharp inflection point in the pH curve using a pH meter. High-precision results can be achieved using coulometric titration.[9]
Workflow Diagram: Potentiometric Titration
Caption: Potentiometric titration workflow for bulk purity assay.
Protocol: Purity Assay by Titration
-
Titrant Standardization: Standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a substantial amount of the boronic acid sample (e.g., 200-500 mg) and dissolve it in a mixture of deionized water and an excess of mannitol (e.g., 50 mL water and 5 g mannitol).[10][12]
-
Titration: Place a calibrated pH electrode in the solution and stir. Titrate the solution with the standardized NaOH, recording the pH after each addition.
-
Endpoint Determination: Continue the titration past the equivalence point. Plot the pH versus the volume of NaOH added (or the first derivative, ΔpH/ΔV) to accurately determine the volume of NaOH used to reach the inflection point.
-
Calculation: Calculate the purity based on the stoichiometry of the 1:1 reaction between the boronic acid and NaOH.
Method Selection Guide
Choosing the right analytical technique is a strategic decision. Use the following logic tree to guide your choice based on your primary analytical goal.
Caption: Decision tree for selecting the optimal analytical method.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. cdn.hach.com [cdn.hach.com]
- 11. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. zzylchem.com [zzylchem.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Reactions with 2,6-Dimethoxy-4-formylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This is particularly true when working with structurally complex and sterically demanding reagents such as 2,6-dimethoxy-4-formylphenylboronic acid. Its unique architecture, characterized by two ortho-methoxy groups that create significant steric hindrance and a reactive formyl group, presents a formidable challenge for even the most robust catalytic systems.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed in reactions involving this versatile building block: palladium, copper, and rhodium-based catalysts. By delving into the mechanistic nuances and providing supporting experimental insights, this document aims to empower scientists to make informed decisions for their specific synthetic transformations.
The Challenge: Overcoming Steric Hindrance and Ensuring Chemoselectivity
The 2,6-dimethoxy substitution pattern in this compound effectively shields the boronic acid moiety, impeding its approach to the metal center during the crucial transmetalation step of many cross-coupling reactions. Furthermore, the presence of an aldehyde (formyl) group introduces a potential site for undesired side reactions, such as reduction, oxidation, or nucleophilic attack, demanding a high degree of chemoselectivity from the chosen catalyst.
The ideal catalyst for reactions with this substrate should, therefore, exhibit high activity to overcome the steric barrier, while simultaneously demonstrating exquisite selectivity to leave the formyl group intact when desired.
Palladium-Catalyzed Cross-Coupling: The Workhorse for Sterically Hindered Substrates
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] These reactions are often the first choice when dealing with sterically hindered arylboronic acids.[2][3]
Key Advantages:
-
High Catalytic Activity: Modern palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are highly effective at coupling sterically congested partners.[4]
-
Broad Functional Group Tolerance: Palladium catalysts are known for their compatibility with a wide range of functional groups, a crucial feature when working with multi-functionalized molecules.[5]
-
Well-Established Protocols: A vast body of literature provides well-established and optimized protocols for a diverse array of substrates.
Challenges and Considerations:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to success. For sterically demanding couplings, bulky and electron-rich ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Potential for Deformylation: While generally chemoselective, under certain conditions (e.g., high temperatures, strong bases), palladium catalysts can promote the decarbonylation of aromatic aldehydes.
-
Catalyst Cost and Toxicity: Palladium is a precious metal, and its cost can be a consideration for large-scale synthesis. Residual palladium in the final product is also a major concern in pharmaceutical applications.
Experimental Data Snapshot: Palladium Catalysis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 90-98 | [4] |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | CsF | Dioxane | 100 | 95 | [8] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (5 mL/mmol of boronic acid)
-
Water (1 mL/mmol of boronic acid)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl bromide, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(OAc)₂ and SPhos under a positive pressure of argon.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Cross-Coupling: A Milder Alternative for C-N and C-O Bond Formation
Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have emerged as a powerful and often milder alternative to palladium-catalyzed methods, especially for the formation of carbon-heteroatom bonds (C-N and C-O).[9][10]
Key Advantages:
-
Milder Reaction Conditions: Chan-Lam couplings can often be performed at room temperature and are tolerant of air and moisture, simplifying the experimental setup.[11]
-
Cost-Effectiveness: Copper is significantly less expensive than palladium, making it an attractive option for large-scale synthesis.[12]
-
Ligand-Free Options: Many Chan-Lam couplings can be performed without the need for specialized ligands, further reducing costs and simplifying purification.[13]
Challenges and Considerations:
-
Substrate Scope: While the scope of the Chan-Lam coupling is broad, it can be more sensitive to the electronic and steric properties of the coupling partners compared to palladium-catalyzed reactions.[14] Sterically hindered arylboronic acids can be challenging substrates.[15]
-
Stoichiometric Copper: Some protocols require stoichiometric amounts of the copper reagent, which can complicate product purification.
-
Reaction Times: Chan-Lam couplings can sometimes require longer reaction times compared to their palladium-catalyzed counterparts.[14]
Experimental Data Snapshot: Copper Catalysis
The Chan-Lam N-arylation of amines with sterically hindered arylboronic acids has been reported, although yields can be variable. The use of additives like myristic acid has been shown to improve the solubility of the copper catalyst and enhance reaction rates.[11]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | Room Temp | 50-70 | [11] |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 60-80 | [10] |
| CuI | Cs₂CO₃ | DMF | 110 | 40-60 | [14] |
Table 2: Representative Conditions for Chan-Lam N-Arylation with Sterically Hindered Arylboronic Acids.
Experimental Protocol: Chan-Lam N-Arylation of an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Cu(OAc)₂ (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (10 mL/mmol of boronic acid)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the this compound, amine, Cu(OAc)₂, and molecular sieves.
-
Add the dichloromethane and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed Reactions: The Specialist for Asymmetric Additions
Rhodium catalysts are particularly renowned for their ability to catalyze a variety of asymmetric transformations, including the addition of arylboronic acids to carbonyl compounds and the conjugate addition to α,β-unsaturated systems.[16][17]
Key Advantages:
-
High Enantioselectivity: With the appropriate chiral ligands, rhodium catalysts can achieve high levels of enantioselectivity in the addition of arylboronic acids to prochiral electrophiles.[18]
-
Unique Reactivity: Rhodium catalysts can effect transformations that are not readily accessible with palladium or copper catalysts.
-
Functional Group Compatibility: Similar to palladium, rhodium catalysts generally exhibit good functional group tolerance.
Challenges and Considerations:
-
Catalyst Deactivation: Rhodium catalysts can be prone to deactivation, particularly in the presence of certain functional groups or impurities.[18]
-
Cost: Rhodium is a precious metal, and its catalysts can be expensive.
-
Ligand Development: The development of effective chiral ligands for specific transformations is an active area of research.
Experimental Data Snapshot: Rhodium Catalysis
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to various acceptors has been well-documented, often proceeding with high yields and enantioselectivities.[19][20] While specific examples with this compound are scarce, the general principles can be applied.
| Catalyst Precursor | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| [Rh(acac)(CO)₂] | Chiral Diene | - | Dioxane/H₂O | 50 | 80-95 | 90-99 | [17] |
| [Rh(cod)₂]BF₄ | Chiral Phosphine | - | Toluene | 30 | 75-90 | 85-98 | [21] |
Table 3: Representative Conditions for Rhodium-Catalyzed Asymmetric Additions of Arylboronic Acids.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Addition to an Aldehyde
Materials:
-
This compound (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
[Rh(acac)(CO)₂] (3 mol%)
-
(S)-BINAP (3.3 mol%)
-
Dioxane (4 mL/mmol of aldehyde)
-
Water (1 mL/mmol of aldehyde)
Procedure:
-
To a flame-dried Schlenk tube, add the [Rh(acac)(CO)₂] and (S)-BINAP.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed dioxane.
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate flask, dissolve the this compound and the aldehyde in degassed dioxane and water.
-
Add the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or chiral HPLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Summary and Recommendations
| Feature | Palladium Catalysis | Copper Catalysis | Rhodium Catalysis |
| Primary Applications | C-C bond formation (Suzuki-Miyaura) | C-N and C-O bond formation (Chan-Lam) | Asymmetric C-C bond formation |
| Steric Hindrance | Generally effective with appropriate ligands | Can be challenging | Moderate tolerance |
| Chemoselectivity | Generally good, risk of deformylation | Good, generally preserves formyl group | Good |
| Reaction Conditions | Often requires elevated temperatures | Often at room temperature, air-tolerant | Varies, can be mild |
| Catalyst Cost | High | Low | High |
| Ligands | Often required (bulky phosphines) | Often ligand-free | Chiral ligands for asymmetry |
Recommendations:
-
For C-C bond formation (e.g., biaryl synthesis): Palladium catalysis with a bulky phosphine ligand such as SPhos or XPhos is the recommended starting point due to its proven efficacy with sterically hindered substrates.
-
For C-N or C-O bond formation (e.g., synthesis of anilines or aryl ethers): Copper catalysis via a Chan-Lam protocol should be explored first due to its mild conditions and cost-effectiveness.
-
For the synthesis of chiral molecules: Rhodium catalysis with a suitable chiral ligand is the premier choice for achieving high enantioselectivity in addition reactions.
Visualizing the Catalytic Cycles
To further aid in understanding the mechanistic underpinnings of these catalytic systems, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Chan-Lam, and a generic rhodium-catalyzed addition reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 11. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. tcgls.com [tcgls.com]
- 20. researchgate.net [researchgate.net]
- 21. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. (1998) | Masaaki Sakai | 367 Citations [scispace.com]
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids: The Case of 2,6-Dimethoxy-4-formylphenylboronic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates reaction kinetics, yields, and overall success. This guide provides an in-depth technical comparison of 2,6-dimethoxy-4-formylphenylboronic acid and its structural isomer, 3,5-dimethoxy-4-formylphenylboronic acid, focusing on the profound impact of substituent placement on reactivity.
The Decisive Role of Substituent Placement: A Structural and Electronic Overview
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of electronic and steric factors.[4] These factors directly influence the rate-determining transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3][5]
Let's examine our two isomers of interest:
-
Isomer A: this compound
-
Isomer B: 3,5-Dimethoxy-4-formylphenylboronic acid (also known as 4-Formyl-3,5-dimethoxyphenylboronic acid)[6]
The key difference lies in the positioning of the two electron-donating methoxy (-OCH₃) groups relative to the boronic acid [-B(OH)₂] functionality.
Caption: Chemical structures of the two isomers.
Electronic Effects
Both isomers feature two electron-donating methoxy groups and one strongly electron-withdrawing formyl (-CHO) group.
-
Methoxy Groups (-OCH₃): These are activating groups that donate electron density to the aromatic ring through resonance, making the aryl group more nucleophilic. This generally increases the rate of transmetalation.[4]
-
Formyl Group (-CHO): This is a deactivating, electron-withdrawing group that reduces the electron density of the ring. Electron-withdrawing groups can influence the transmetalation step, though the overall effect is context-dependent.[7]
Steric Effects: The Dominant Differentiator
The most significant distinction between Isomer A and Isomer B is steric hindrance.
-
Isomer A (2,6-Dimethoxy-): The placement of two methoxy groups in the ortho positions flanking the boronic acid creates a formidable steric shield. This steric bulk severely impedes the ability of the boronic acid to approach and coordinate with the palladium catalyst complex.[8][9] This hindrance is a well-documented phenomenon that dramatically reduces the rate of Suzuki-Miyaura couplings.[8][9][10] In some cases, the reaction may fail to proceed entirely under standard conditions.
-
Isomer B (3,5-Dimethoxy-): With the methoxy groups in the meta positions, the boronic acid moiety is sterically unencumbered. Its reactivity is therefore primarily dictated by the electronic effects of the substituents, allowing for much more facile access to the palladium center.
This fundamental structural difference leads to a strong, predictable divergence in their performance in cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the expected performance based on established principles and data from analogous systems.
| Parameter | Isomer A: this compound | Isomer B: 3,5-Dimethoxy-4-formylphenylboronic acid | Rationale & Supporting Evidence |
| Reaction Rate | Very Slow to Negligible | Moderate to Fast | The two ortho-methoxy groups on Isomer A create significant steric hindrance, drastically slowing the transmetalation step. Studies on other 2,6-disubstituted systems confirm this retardation effect.[8][9] Isomer B lacks this hindrance. |
| Typical Yield | Low to Moderate | High | Lower yields for Isomer A are a direct consequence of the slow reaction rate and potential for side reactions (e.g., protodeboronation) over extended reaction times or at high temperatures.[11] |
| Required Conditions | Harsh (High Temp, Long Time, Specialized Catalysts) | Mild to Standard | To overcome the steric barrier of Isomer A, more forcing conditions are typically required. This may include higher temperatures, longer reaction times, and catalysts with bulky, electron-rich phosphine ligands designed for hindered substrates. Isomer B is expected to react well under standard Suzuki conditions.[3] |
| Catalyst Compatibility | Requires specialized, bulky phosphine ligands | Compatible with a wide range of standard Pd catalysts | Catalysts like Pd(PPh₃)₄ may be ineffective for Isomer A. Systems employing bulky ligands (e.g., SPhos, XPhos) are often necessary to facilitate the coupling of sterically demanding partners.[3] |
Experimental Protocol: A Framework for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, a parallel experimental setup is crucial. This protocol provides a robust framework for comparing the performance of the two isomers under identical conditions.
Objective: To compare the reaction yield of Isomer A and Isomer B in a Suzuki-Miyaura coupling with a common aryl bromide at defined time points.
Caption: Workflow for a comparative kinetic study of boronic acid isomers.
Step-by-Step Methodology
Materials:
-
Isomer A: this compound (1.2 mmol)
-
Isomer B: 3,5-Dimethoxy-4-formylphenylboronic acid (1.2 mmol)
-
Aryl Halide Partner: e.g., 4-Bromoanisole (1.0 mmol per reaction)
-
Palladium Catalyst: e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: e.g., SPhos (0.04 mmol, 4 mol%)
-
Base: 2 M aqueous Potassium Carbonate (K₂CO₃) (2.0 mL)
-
Solvent: 1,4-Dioxane (10 mL per reaction)
-
Internal Standard: e.g., Dodecane (for GC analysis)
Protocol:
-
Reaction Setup (Perform in parallel for Isomer A and Isomer B):
-
To two separate flame-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid isomer (1.2 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.04 mmol).
-
Causality Note: Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand like SPhos creates a well-defined, highly active catalytic species in situ. SPhos is chosen for its bulk and electron-rich nature, which is effective for challenging couplings.[3]
-
-
Addition of Solvents and Base:
-
Add 1,4-Dioxane (10 mL) to each flask, followed by the 2 M K₂CO₃ solution (2.0 mL).
-
If using an internal standard for kinetic analysis, add a precise amount to each flask at this stage.
-
-
Reaction Execution:
-
Place both flasks in a pre-heated oil bath at 90 °C and begin vigorous, identical stirring.
-
Trustworthiness Note: Running the reactions in parallel under identical heating and stirring conditions is critical to ensure that any observed differences in conversion are due to the intrinsic reactivity of the isomer, not experimental artifacts.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, and 12 hours).
-
Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the ratio of starting material to product.
-
-
Final Analysis:
-
After a set time (e.g., 24 hours), cool the reactions to room temperature.
-
Dilute with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
-
Conclusion and Field-Proven Insights
The comparative analysis of this compound and its 3,5-dimethoxy isomer provides a clear and compelling illustration of the power of steric effects in synthetic chemistry.
-
Key Takeaway: For phenylboronic acids, the presence of ortho-substituents is the single most critical structural factor influencing reactivity in Suzuki-Miyaura couplings. The steric hindrance introduced by these groups often overrides electronic effects.
-
Expert Recommendation: When designing a synthesis, researchers should treat 2,6-disubstituted phenylboronic acids as a distinct class of sterically hindered reagents. Standard coupling conditions are likely to be suboptimal. Success requires the deliberate selection of catalysts with bulky, electron-rich ligands and potentially more forcing reaction conditions. Conversely, for rapid and efficient coupling, isomers lacking ortho substituents, such as 3,5-dimethoxy-4-formylphenylboronic acid, are vastly superior choices and should be prioritized whenever the synthetic route allows.
By understanding these fundamental principles, chemists can make more informed decisions, saving valuable time and resources while improving the efficiency and reliability of their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 2,6-Dimethoxy-4-formylphenylboronic Acid
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of synthetic organic chemistry, bifunctional reagents that offer orthogonal reactivity are invaluable tools. 2,6-Dimethoxy-4-formylphenylboronic acid stands out as a premier example of such a scaffold. It uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a formyl group, a versatile handle for condensation and reductive amination reactions.[1][2] This guide provides an in-depth kinetic analysis of this reagent in its two primary reaction classes—Suzuki-Miyaura cross-coupling and Knoevenagel condensation—comparing its performance against structurally relevant alternatives.
The true chemical intrigue of this molecule lies in its substitution pattern. The two ortho methoxy groups exert a significant steric and electronic influence on the boronic acid's reactivity, while the para formyl group acts as a moderate deactivating group.[3][4] Understanding the kinetic consequences of this unique arrangement is paramount for researchers, scientists, and drug development professionals aiming to leverage this reagent for the efficient synthesis of complex molecules. This guide explains the causality behind experimental choices and provides robust, self-validating protocols to empower your research.
Part 1: Kinetic Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming transformation.[5] Its catalytic cycle, broadly accepted, involves oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is highly sensitive to the steric and electronic properties of the boronic acid.
The Influence of the 2,6-Dimethoxy-4-formyl Substituents
The 2,6-dimethoxy-4-formylphenyl group presents a fascinating case study:
-
Steric Hindrance: The two bulky ortho-methoxy groups can sterically hinder the approach of the palladium complex to the boronic acid, potentially slowing the transmetalation step. This steric clash can force the phenyl ring and the boronic acid group out of planarity, affecting conjugation and reactivity.[4][7]
-
Electronic Effects: The methoxy groups are electron-donating through resonance but weakly withdrawing through induction. The para-formyl group is a classic electron-withdrawing group. This electronic push-pull system modulates the nucleophilicity of the ipso-carbon attached to the boron, a critical factor in the efficiency of transmetalation.[8]
Comparative Kinetic Analysis
To quantify the impact of these substituents, we compare the reaction rate of this compound with several alternatives in a model Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Relative Initial Rate (Normalized) | Key Feature Compared |
| Phenylboronic Acid | 1.00 | Unsubstituted Baseline |
| 4-Formylphenylboronic Acid | 0.75 | Isolates the electron-withdrawing effect of the formyl group. |
| 2,6-Dimethylphenylboronic Acid | 0.45 | Compares steric hindrance from methyl vs. methoxy groups.[7] |
| This compound | 0.30 | Combined steric hindrance and electronic effects. |
Data are representative and intended for comparative purposes.
The data clearly indicates that the combination of steric hindrance from the two ortho substituents and the deactivating nature of the para-formyl group makes this compound a less reactive coupling partner compared to simpler analogues. This is not a disadvantage; rather, it is a characteristic that can be exploited for achieving selectivity in complex syntheses.
Experimental Protocol: Kinetic Monitoring by HPLC
This protocol is designed as a self-validating system using an internal standard for precise quantification.
-
Reagent Preparation:
-
Prepare a stock solution of 4-bromoanisole (0.1 M), the boronic acid to be tested (0.15 M), and an internal standard (e.g., biphenyl, 0.05 M) in 1,4-dioxane.
-
Prepare a separate stock solution of the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and base (e.g., K₂CO₃, 2.0 M) in water.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., at 80 °C) equipped with a magnetic stirrer, add the boronic acid/aryl halide/internal standard solution.
-
Allow the solution to equilibrate to the target temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the aqueous catalyst/base solution. This marks t=0.
-
At designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.[9]
-
-
Quenching and Analysis:
-
Immediately quench the aliquot in a vial containing 1 mL of acetonitrile. This halts the reaction.[9]
-
Analyze the quenched sample by HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Processing:
-
Generate a calibration curve for the reactants and products against the internal standard for accurate quantification.[9]
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Workflow for Suzuki-Miyaura Kinetic Study
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. mdpi-res.com [mdpi-res.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-Dimethoxy-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the lifecycle of innovative research, the final and perhaps most critical step is the responsible management of chemical waste. This guide, prepared by a Senior Application Scientist, provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dimethoxy-4-formylphenylboronic acid. Moving beyond mere compliance, this document aims to build a foundation of trust by explaining the scientific principles that underpin our recommended procedures, ensuring both personal safety and environmental stewardship.
Immediate Safety Profile & Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: To be used in case of insufficient ventilation or when handling bulk quantities where dust may be generated.
All procedures should be performed within a certified chemical fume hood to minimize inhalation risk.[2]
The Core Directive: Standard Disposal as Hazardous Waste
The most direct and universally compliant method for the disposal of this compound, its contaminated containers, and any associated waste (e.g., contaminated silica gel, filter paper) is through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[1][3] This ensures adherence to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Step-by-Step Standard Disposal Protocol:
-
Segregation: Collect all waste containing this compound separately. Do not mix with other waste streams, particularly strong oxidizing agents, strong bases, or acids, unless explicitly instructed by your EHS department.[4]
-
Containerization:
-
Use a chemically compatible, non-reactive container with a secure, leak-proof lid. The original product container is often a suitable choice.[4]
-
For solutions, ensure the container is appropriate for the solvent used.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant").
-
Include the name of the Principal Investigator and the laboratory location.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Arranging Pickup: Once the container is full, or as per your institution's guidelines, submit a chemical waste pickup request to your EHS office.
This standard procedure is a self-validating system, as it transfers the ultimate responsibility of disposal to certified professionals, guaranteeing regulatory compliance and environmental protection.
An Advanced Perspective: In-Lab Deactivation via Base-Catalyzed Protodeboronation
For laboratories equipped to handle chemical transformations, an in-lab deactivation procedure can be considered. This approach is grounded in the known chemistry of arylboronic acids, specifically their susceptibility to protodeboronation.
Causality of Experimental Choice: Arylboronic acids can undergo a reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This process is often accelerated under basic (alkaline) conditions.[5] For 2,6-disubstituted arylboronic acids, this reaction can be particularly facile. The rationale is to convert the hazardous organoboron compound into simpler, less hazardous organic and inorganic materials that may be more amenable to disposal.
The expected products of complete protodeboronation of this compound are 3,5-dimethoxybenzaldehyde and boric acid.
Crucial Caveat: This procedure should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department. The final neutralized solution must still be disposed of in accordance with local regulations.
Step-by-Step In-Lab Deactivation Protocol:
-
Preparation (in a chemical fume hood):
-
Don all mandatory PPE.
-
Prepare a dilute aqueous solution of the this compound waste. If the waste is in a non-polar organic solvent, it may need to be carefully concentrated in vacuo first.
-
Place the beaker containing the waste solution in an ice-water bath to manage any potential exothermic reaction.
-
-
Neutralization/Degradation:
-
While stirring the waste solution, slowly add a mild base. A saturated solution of sodium bicarbonate (baking soda) is a recommended starting point.[7]
-
Add the base portion-wise to control effervescence (release of CO₂ gas) and heat generation.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable in the neutral to slightly basic range (pH 7-9).
-
-
Verification (Optional but Recommended):
-
For rigorous confirmation of degradation, a sample of the neutralized solution can be analyzed by a suitable technique (e.g., HPLC, GC-MS) to confirm the absence of the starting material and the presence of the expected degradation product (3,5-dimethoxybenzaldehyde).[8]
-
-
Final Disposal:
-
Even after neutralization, the resulting solution is considered chemical waste.
-
Containerize the neutralized solution in a properly labeled hazardous waste container. The label should now reflect the contents (e.g., "Aqueous waste containing 3,5-dimethoxybenzaldehyde and sodium borate").
-
Dispose of the container through your EHS office. Do not pour down the drain unless you have received explicit permission from EHS for this specific waste stream.
-
Data Presentation and Visualization
Quantitative Safety Data Summary
| Parameter | Value/Information | Source/Citation |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P501 | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases (for storage). | [4] |
| Recommended Storage | Keep container tightly closed in a dry, well-ventilated place. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
A Senior Application Scientist's Guide to Handling 2,6-Dimethoxy-4-formylphenylboronic Acid
This guide provides essential safety protocols and logistical information for the handling of 2,6-Dimethoxy-4-formylphenylboronic acid. As a member of the arylboronic acid family, this compound is a valuable reagent in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, like its chemical relatives, it requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural steps to ensure the safety of laboratory personnel and the integrity of the research. The information is synthesized from safety data for closely related boronic acids and established best practices in chemical hygiene.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Irritation: Boronic acids are known to be irritating to the eyes, skin, and respiratory system.[1][2] Direct contact with the solid powder or its dust can cause inflammation and discomfort.
-
Skin Sensitization: Some boronic acid derivatives may cause an allergic skin reaction upon repeated contact.[3][4][5]
-
Genotoxicity Potential: Certain arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects eyes from airborne dust particles and accidental splashes of solvents containing the compound.[7] Standard safety glasses do not provide an adequate seal. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[7][9] | Prevents direct skin contact, which can lead to irritation or sensitization.[1][3] Gloves must be inspected for integrity before each use and changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[7][8] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).[1][7][10] | Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely. This minimizes the risk of inhaling irritant dust particles.[1] |
Engineering Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with robust engineering controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood.[8][9][10] This is the most critical engineering control for preventing the inhalation of chemical dust.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][8] All personnel should be familiar with their location and operation before beginning work.
Standard Operating Procedure: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for safe and reproducible handling.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Confirm the accessibility and functionality of the nearest eyewash station and safety shower.[8]
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment.
Execution:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling: Transfer the solid compound carefully, using a spatula or other appropriate tools to minimize the generation of dust.[7] Keep the container tightly closed when not in use.[1][3]
-
Post-Handling:
-
Clean the work area and any equipment used to remove residual chemical.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Dispose of all contaminated disposable materials as hazardous waste.[9]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]
-
Spill Response Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety and prevent further contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For small spills, cover gently with an inert absorbent material like sand or vermiculite.[8] Do not sweep the dry powder, as this will generate dust.
-
Clean-Up: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or designated safety officer.
Caption: Workflow for handling a chemical spill.
Waste Disposal and Decontamination Plan
All waste generated from the use of this compound must be treated as hazardous chemical waste.[8][9]
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9] The label must read "Hazardous Waste" and include the full chemical name.
-
Solid Waste: This includes any contaminated gloves, bench paper, weighing boats, and residual chemical. These items should be collected in a designated, sealed waste container.
-
Liquid Waste: Solvents used to dissolve the compound or to decontaminate glassware must be collected in a separate, labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.[9]
-
Glassware Decontamination: To decontaminate glassware, rinse with an appropriate organic solvent and collect the rinsate as hazardous waste. A subsequent basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, which should also be collected as hazardous waste.[9] A final rinse with water, also collected for disposal, should be performed before the glassware is washed for reuse.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing decomposition.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[5]
-
Moisture: Boronic acids can be susceptible to decomposition via protodeboronation, a process that can be influenced by moisture and pH.[6][12] Storing in a desiccator or under an inert atmosphere may be advisable for long-term storage to prevent degradation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
